molecular formula C22H24N6O B12363261 TDI-11055

TDI-11055

Cat. No.: B12363261
M. Wt: 388.5 g/mol
InChI Key: QRYISIPABXJVOQ-AWEZNQCLSA-N
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Description

TDI-11055 is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide

InChI

InChI=1S/C22H24N6O/c1-14-4-3-7-28(14)13-18-9-16-11-23-21(10-19(16)25-18)26-22(29)15-5-6-20-17(8-15)12-24-27(20)2/h5-6,8-12,14,25H,3-4,7,13H2,1-2H3,(H,23,26,29)/t14-/m0/s1

InChI Key

QRYISIPABXJVOQ-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CCCN1CC2=CC3=CN=C(C=C3N2)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Canonical SMILES

CC1CCCN1CC2=CC3=CN=C(C=C3N2)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of TDI-11055 in Acute Myeloid Leukemia (AML)

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a generally poor prognosis, necessitating the development of novel therapeutic strategies.[1][2][3] A promising target in specific AML subtypes is the Eleven-Nineteen Leukemia (ENL) protein, an epigenetic reader crucial for oncogenic transcriptional programs.[1][2] this compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL YEATS domain, which has demonstrated significant preclinical activity in AML models, particularly those with MLL rearrangements (MLL-r) and NPM1 mutations.[4][5][6] This document provides a detailed overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound in the context of AML.

Core Mechanism of Action

This compound functions by directly targeting the YEATS domain of the ENL protein. The ENL YEATS domain is responsible for recognizing and binding to acylated lysine residues on histone tails, a key step in recruiting transcriptional machinery to specific gene promoters.[1][2] By competitively binding to this domain, this compound displaces ENL from chromatin.[1][4][5] This displacement disrupts the assembly of critical transcriptional complexes, including the Super Elongation Complex (SEC) and DOT1L, leading to a rapid decrease in their chromatin occupancy.[2] The ultimate consequence is the impairment of transcription elongation and the suppression of key oncogenic gene expression programs, such as those driven by MYC and the HOXA cluster, which are essential for leukemic cell survival and proliferation.[4][7] This targeted inhibition of ENL's function induces cellular differentiation and blocks disease progression in sensitive AML subtypes.[4][5][7]

Signaling Pathway Diagram

ENL_Inhibition_by_TDI_11055 cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery Acylated_Histones Acylated Histone Tails ENL ENL Protein (YEATS Domain) Acylated_Histones->ENL Binds to YEATS domain SEC Super Elongation Complex (SEC) ENL->SEC Recruits RNAPII RNA Polymerase II SEC->RNAPII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) RNAPII->Oncogenes Transcribes Leukemia_Cell Leukemic Cell Proliferation & Survival Oncogenes->Leukemia_Cell Drives TDI_11055 This compound TDI_11055->ENL Inhibits Binding

Caption: Mechanism of ENL inhibition by this compound in AML.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various AML cell lines and patient-derived xenograft (PDX) models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineGenotypeProliferation IC50Notes
MV4;11MLL-AF4Potent ReductionConcentration-dependent inhibition of cell proliferation.[7]
MOLM-13MLL-AF9Potent ReductionConcentration-dependent inhibition of cell proliferation.[7]
OCI-AML2MLL-AF6Potent ReductionConcentration-dependent inhibition of cell proliferation.[7]
ML2MLL-AF6Potent ReductionConcentration-dependent inhibition of cell proliferation.[7]

Table 2: In Vitro Activity of this compound in Primary AML Samples

AML SubtypeAssayEffect
MLL-rearrangedColony FormationStrong, concentration-dependent inhibition.[7]
NPM1-mutatedColony FormationSignificant reduction in clonogenic potential.[7]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

ModelTreatmentOutcome
Cell Line XenograftThis compoundSignificantly lower leukemia burden compared to vehicle.[7]
Patient-Derived Xenograft (PDX)This compoundBlocked disease progression.[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

Cell Proliferation and Viability Assays

  • Objective: To determine the effect of this compound on the growth of AML cell lines.

  • Methodology:

    • A panel of human leukemia cell lines, including those with MLL-rearrangements (MV4;11, MOLM-13, OCI-AML2, ML2), are seeded in appropriate culture medium.

    • Cells are treated with a range of concentrations of this compound or DMSO as a vehicle control.

    • Cell viability and proliferation are assessed at specified time points (e.g., 8 days) using standard methods such as CellTiter-Glo® luminescent cell viability assay.

    • Dose-response curves are generated to calculate the IC50 values.

Colony Formation Assays

  • Objective: To assess the impact of this compound on the self-renewal capacity of AML cells.

  • Methodology:

    • AML cell lines or primary patient samples are plated in methylcellulose-based medium supplemented with appropriate cytokines.

    • Cells are treated with this compound at various concentrations (e.g., 1 µM and 10 µM) or DMSO.

    • Plates are incubated for a period sufficient for colony formation (typically 10-14 days).

    • Colonies are stained and counted, and the quantification is used to determine the effect of the compound on clonogenic potential.

In Vivo Xenograft Studies

  • Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived AML cells.

    • Once leukemia is established, mice are randomized into treatment and control groups.

    • This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

    • Disease progression is monitored by assessing leukemia burden in peripheral blood, bone marrow, and spleen.

    • Survival of the animals is also monitored as a primary endpoint.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines AML Cell Lines (MLL-r, NPM1-mut) Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Cell_Lines->Proliferation_Assay Primary_Samples Primary AML Patient Samples Colony_Assay Colony Formation Assay Primary_Samples->Colony_Assay IC50 Determine IC50 Proliferation_Assay->IC50 Clonogenic_Potential Assess Clonogenic Potential Colony_Assay->Clonogenic_Potential Xenograft_Model Establish Xenograft Model (Cell line or PDX) IC50->Xenograft_Model Inform Dosing Treatment Oral Administration of this compound Xenograft_Model->Treatment Monitoring Monitor Leukemia Burden & Survival Treatment->Monitoring Efficacy Determine In Vivo Efficacy Monitoring->Efficacy

Caption: Preclinical evaluation workflow for this compound in AML.

This compound represents a promising therapeutic agent for AML, particularly for subtypes dependent on the ENL epigenetic reader. Its mechanism of action, involving the displacement of ENL from chromatin and subsequent suppression of oncogenic transcription, is well-supported by preclinical data. The potent in vitro and in vivo activity against MLL-rearranged and NPM1-mutated AML provides a strong rationale for its clinical development. Further investigation into biomarkers of response and potential resistance mechanisms will be crucial for the successful clinical translation of this novel epigenetic therapy.

References

An In-depth Technical Guide to TDI-11055: A Potent and Selective Inhibitor of the ENL YEATS Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eleven-Nineteen Leukemia (ENL) protein, an epigenetic reader, is a critical driver of oncogenic transcriptional programs in acute myeloid leukemia (AML), particularly in cases with MLL rearrangements or NPM1 mutations.[1][2][3] The YEATS domain of ENL recognizes acetylated and crotonylated histone tails, tethering transcriptional machinery to chromatin and activating genes essential for leukemia maintenance.[1][4][5] TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL YEATS domain.[2][3][6] It represents a significant advancement over previous inhibitors by demonstrating efficacy in both cellular and in vivo animal models of AML.[1][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of ENL in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, making the identification of novel therapeutic targets a critical area of research.[4][6] The ENL (Eleven-Nineteen Leukemia) protein, also known as MLLT1, has emerged as a promising drug target.[1] ENL is an epigenetic "reader" that specifically recognizes post-translational modifications on histone proteins, namely acetylated and crotonylated lysine residues, through its highly conserved YEATS domain.[1][5]

This reader function is crucial for its role in transcriptional regulation. Upon binding to acylated histones at gene promoters, ENL recruits transcriptional elongation complexes, such as the Super Elongation Complex (SEC) and DOT1L.[1][5][8] This action facilitates RNA Polymerase II (Pol II) activity, driving the expression of key proto-oncogenes like MYC and HOX genes, which are essential for the proliferation and survival of leukemia cells.[2][5][9]

In specific subtypes of AML, such as those with MLL-rearrangements (MLL-r) or NPM1 mutations, cancer cells are highly dependent on ENL function.[1][2][3] Genetic disruption of the ENL YEATS domain has been shown to suppress these oncogenic gene programs and impair leukemia cell growth.[1][2] This dependency makes the pharmacological inhibition of the ENL YEATS domain a compelling therapeutic strategy.[1]

This compound: Mechanism of Action

This compound was developed through the structure-based optimization of earlier ENL inhibitors to create a potent and orally bioavailable compound suitable for in vivo studies.[2][3] Its mechanism of action is centered on the direct and selective inhibition of the ENL YEATS domain's reader function.

  • Direct Binding: this compound binds directly to the acyl-lysine binding pocket of the ENL YEATS domain.[2][3] This binding action physically blocks the interaction between the YEATS domain and its natural ligands, the acetylated and crotonylated histone tails.[2][3]

  • Chromatin Displacement: By preventing this interaction, this compound effectively displaces ENL and its associated transcriptional complexes (e.g., SEC, DOT1L) from the chromatin of target genes.[1][2][10]

  • Transcriptional Repression: The dissociation of these complexes from gene promoters leads to a rapid suppression of transcriptional elongation.[1][2][10] This results in the downregulation of key oncogenes that are critical for the maintenance of the leukemic state.[2][11]

  • Cellular Effects: The suppression of these oncogenic programs ultimately leads to the inhibition of proliferation, induction of cellular differentiation, and a reduction in the colony-forming ability of AML cells.[2][3][11]

This compound exhibits high selectivity for the YEATS domains of ENL and its close paralog AF9, with negligible activity against other YEATS domain-containing proteins like GAS41 and YEATS2.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineMetricValueReference
Biochemical
TR-FRET AssayENL YEATS DomainIC500.05 µmol/L (50 nM)[2]
TR-FRET AssayAF9 YEATS DomainIC500.07 µmol/L (70 nM)[2]
TR-FRET AssayGAS41 YEATS DomainIC50>100 µmol/L[2]
TR-FRET AssayYEATS2 YEATS DomainIC50>100 µmol/L[2]
Isothermal Titration Calorimetry (ITC)ENL YEATS DomainKd119 nmol/L[2]
Isothermal Titration Calorimetry (ITC)ENL YEATS DomainKd0.12 µM (120 nM)[1]
Cellular
8-Day Viability AssayMV4;11 (MLL-r)IC500.10 µM (100 nM)[1]
Cell Viability AssayMOLM-13 (MLL-r)IC50~0.1 µM[2]
Cell Viability AssayOCI-AML2 (MLL-r)IC50~0.1 µM[2]
Cell Viability AssayML2 (MLL-r)IC50~0.1 µM[2]
Cell Viability AssayOCI-AML3 (NPM1-mut)IC50~0.1 µM[2]

Table 2: In Vitro ADME and In Vivo Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
In Vitro ADME
MDR1 Efflux Ratio1.4[1]
Permeability (Caco-2)Moderate/High[2]
In Vivo Pharmacokinetics
Oral Bioavailability (F%)Rat31%[1]
Oral Bioavailability (Fpo)Mouse>100%[2]
Half-life (t1/2)Mouse (at high oral doses)~5 hours[2]
Plasma ExposureMouse (100 mg/kg oral dose)Unbound plasma exposures exceeded the cell IC50 for up to 15 hours[1]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.

  • Principle: The assay measures the proximity between a donor fluorophore (e.g., Europium) conjugated to an antibody that binds a tagged YEATS domain and an acceptor fluorophore (e.g., APC) conjugated to streptavidin that binds a biotinylated, acylated histone peptide. When the YEATS domain and peptide interact, the fluorophores are close, allowing for FRET. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant, tagged (e.g., GST- or His-tagged) ENL YEATS domain protein.

    • Biotinylated histone H3 peptide with an acyl mark (e.g., H3K27ac).

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

    • This compound or other test compounds in DMSO.

    • 384-well assay plates.

  • Methodology:

    • Add test compounds at various concentrations to the assay wells.

    • Add the ENL YEATS domain protein and the biotinylated histone peptide to the wells and incubate to allow binding.

    • Add the Europium-labeled antibody and Streptavidin-APC and incubate to allow detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor emission.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics of the interaction between this compound and the ENL YEATS domain.

  • Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the inhibitor (ligand) is titrated into a solution of the protein, and the minute amounts of heat released or absorbed are measured.

  • Materials:

    • Highly purified recombinant ENL YEATS domain protein.

    • This compound dissolved in the same buffer as the protein.

    • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • An isothermal titration calorimeter.

  • Methodology:

    • Thoroughly dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the heat change after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (N), and enthalpy of binding (ΔH).

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the growth and survival of leukemia cell lines.

  • Principle: A luminescent or fluorescent reagent is used to quantify the number of viable cells in culture after a period of treatment with the inhibitor. For example, the CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active, viable cells.[2][3]

  • Materials:

    • AML cell lines (e.g., MV4;11, MOLM-13, OCI-AML3).

    • Complete cell culture medium.

    • This compound or other test compounds.

    • 96-well or 384-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega).

    • A luminometer.

  • Methodology:

    • Seed the leukemia cells at a specific density into the wells of a microplate.

    • Add this compound at a range of concentrations to the wells. Include a DMSO vehicle control.

    • Incubate the plates for a specified period (e.g., 8 days for AML cell lines).[1][2]

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions to lyse the cells and stabilize the signal.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the DMSO control and plot cell viability against the log of the inhibitor concentration.

    • Use a non-linear regression model to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured protein remaining at different temperatures is quantified by Western blot. An upward shift in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding.[2]

  • Materials:

    • Leukemia cell line (e.g., MOLM-13).

    • This compound or DMSO vehicle.

    • PBS and lysis buffer with protease inhibitors.

    • PCR tubes or strips.

    • A thermal cycler.

    • Equipment for SDS-PAGE and Western blotting.

    • Primary antibody specific to the target protein (ENL).

  • Methodology:

    • Treat cultured cells with this compound or DMSO for a set period.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by Western blot using an anti-ENL antibody.

    • Quantify the band intensities and plot the fraction of soluble protein against the temperature to generate melting curves for both DMSO- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample confirms target engagement.

In Vivo Patient-Derived Xenograft (PDX) Models

These models are used to assess the efficacy of this compound in a setting that more closely mimics human disease.

  • Principle: Immunocompromised mice are engrafted with primary leukemia cells from patients. Once the leukemia is established, the mice are treated with the inhibitor, and disease progression is monitored.

  • Materials:

    • Immunocompromised mice (e.g., NSG or NSGS).

    • Primary AML patient cells (MLL-r or NPM1-mutated).

    • This compound formulated for oral administration.

    • Vehicle control solution.

    • Flow cytometry equipment and antibodies to detect human leukemia cells (e.g., anti-human CD45).

  • Methodology:

    • Inject primary AML cells into the tail vein of recipient mice.

    • Monitor the engraftment of leukemia by periodically analyzing peripheral blood for the presence of human hematopoietic cells.

    • Once the disease is established, randomize the mice into treatment (this compound) and vehicle control groups.

    • Administer the compound orally (e.g., by gavage) on a defined schedule and dose.

    • Monitor the leukemia burden in the blood, bone marrow, and spleen throughout the study.

    • Monitor the overall health and survival of the mice.

    • At the end of the study, compare the leukemia burden and survival rates between the treatment and control groups to determine efficacy.

Mandatory Visualizations

Signaling Pathway and Mechanism of Inhibition

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_complex Transcriptional Machinery cluster_inhibition Inhibition cluster_output Output Histone Histone H3 Tail Ac Ac/Cr Histone->Ac DNA DNA YEATS YEATS Domain Ac->YEATS recognizes ENL ENL ENL->YEATS SEC SEC YEATS->SEC recruits DOT1L DOT1L YEATS->DOT1L recruits PolII Pol II SEC->PolII activate DOT1L->PolII activate Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) PolII->Oncogenes drives TDI11055 This compound TDI11055->YEATS binds & blocks Leukemia Leukemia Progression Oncogenes->Leukemia

Caption: Mechanism of ENL YEATS domain action and its inhibition by this compound.

Experimental Workflow for ENL Inhibitor Evaluation

Experimental_Workflow s1 Stage 1: Biochemical Characterization a1 TR-FRET Assay (IC50 vs. YEATS domains) s1->a1 a2 Isothermal Titration Calorimetry (Kd, Stoichiometry) s1->a2 s2 Stage 2: Cellular Target Engagement & Potency b1 Cellular Thermal Shift Assay (Target Engagement) s2->b1 b2 Cell Viability Assays (IC50 in AML cell lines) s2->b2 s3 Stage 3: In Vitro Functional Assays c1 Colony Formation Assay (Leukemia Stem Cell Activity) s3->c1 c2 Gene Expression Analysis (RNA-seq, qPCR) s3->c2 s4 Stage 4: In Vivo Efficacy d1 Pharmacokinetic Studies (Oral Bioavailability, Half-life) s4->d1 d2 Patient-Derived Xenograft Models (Tumor Burden, Survival) s4->d2 a1->s2 a2->s2 b1->s3 b2->s3 c1->s4 c2->s4 Logical_Relationship ENL ENL Protein ENL_Chromatin ENL Bound to Chromatin ENL->ENL_Chromatin binds to AcHistone Acetylated/Crotonylated Histone Tails AcHistone->ENL_Chromatin TDI11055 This compound TDI11055->ENL_Chromatin displaces SEC_DOT1L Recruitment of SEC/DOT1L ENL_Chromatin->SEC_DOT1L leads to Transcription Oncogene Transcription SEC_DOT1L->Transcription activates Leukemia_Survival Leukemia Cell Survival & Proliferation Transcription->Leukemia_Survival promotes

References

TDI-11055 target engagement and binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Engagement and Binding Affinity of TDI-11055

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the YEATS domain of the Eleven-nineteen leukemia (ENL) protein.[1][2] ENL is an epigenetic reader protein that plays a critical role in driving oncogenic transcriptional programs in specific subsets of acute myeloid leukemia (AML), particularly those with MLL-rearrangements (MLL-r) or NPM1 mutations.[1][3][4] this compound functions by competitively blocking the interaction between the ENL YEATS domain and acylated histones, thereby displacing ENL from chromatin and suppressing the expression of key leukemogenic genes.[1][2][5] This guide provides a comprehensive overview of the quantitative binding data, experimental methodologies, and the mechanism of action of this compound.

Mechanism of Action: Signaling Pathway

The ENL protein is a transcriptional co-activator that recognizes and binds to acetylated lysine residues on histone tails via its YEATS domain.[3] This "reading" of the epigenetic mark anchors ENL to chromatin at active gene promoters. Once bound, ENL recruits critical transcriptional machinery, including the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L.[3] This complex then promotes transcriptional elongation by RNA Polymerase II, leading to the expression of genes essential for leukemia maintenance, such as MYC and the HOXA gene cluster.[1][3]

This compound directly binds to the acyl-lysine binding pocket within the ENL YEATS domain.[1][4] This action competitively inhibits the reader function of ENL, preventing it from binding to acetylated histones. Consequently, this compound treatment leads to the rapid displacement of ENL and its associated complexes from chromatin, which in turn suppresses the oncogenic gene expression program and impairs cancer cell proliferation.[1][2][3]

TDI_11055_Pathway cluster_nucleus Cell Nucleus cluster_effect Downstream Effect Histone Acylated Histone (e.g., H3K27ac) ENL ENL YEATS Domain Histone->ENL Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L ENL->DOT1L Recruits PolII RNA Pol II SEC->PolII Activates DOT1L->PolII Activates DNA Oncogenes (MYC, HOXA9) PolII->DNA Transcribes Suppression Suppression of Oncogenic Transcription TDI11055 This compound TDI11055->ENL Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting the ENL-mediated oncogenic signaling pathway.

Quantitative Data: Binding Affinity and Cellular Potency

The binding affinity and inhibitory activity of this compound have been quantified using various biochemical and cellular assays. The data demonstrates high potency and selectivity for the ENL YEATS domain.

Table 1: In Vitro Binding Affinity and Inhibitory Activity
Assay TypeTarget ProteinParameterValueReference(s)
TR-FRETENL YEATSIC₅₀0.05 µM[1][4][6]
TR-FRETAF9 YEATSIC₅₀0.07 µM[1][4][6]
TR-FRETGAS41 YEATSIC₅₀>100 µM[1][4][6]
TR-FRETYEATS2 YEATSIC₅₀>100 µM[1][4][6]
Isothermal Titration Calorimetry (ITC)ENL YEATS (wildtype)Kd119 nM (0.12 µM)[1][3][6]
Isothermal Titration Calorimetry (ITC)ENL YEATS (wildtype)Kd0.15 µM[4]
Isothermal Titration Calorimetry (ITC)ENL YEATS (deletion mutant)Kd0.51 µM[4]
Table 2: Cellular Target Engagement and Anti-proliferative Activity
Assay TypeCell LineParameterValueReference(s)
8-Day Cell ViabilityMV4;11 (MLL-r AML)IC₅₀0.10 µM[3]
Cellular Thermal Shift Assay (CETSA)MOLM-13 (MLL-r AML)Target EngagementStabilizes ENL[1][4][6]
Cellular Thermal Shift Assay (CETSA)MOLM-13 (MLL-r AML)Target EngagementNo stabilization of GAS41 or YEATS2[1][4][6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was used to quantify the ability of this compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.[1][4] The TR-FRET method was chosen to avoid potential assay interference that can be caused by Ni-metal chelation in other common assay formats like AlphaScreen.[3]

Protocol Workflow:

  • Compound Dispensing: A solution of this compound at various concentrations or a DMSO control is dispensed into assay plates.

  • Protein Incubation: A solution containing 6HIS-tagged ENL YEATS domain protein is added to the plates and pre-incubated with the compound for 15 minutes to allow for binding.[1]

  • Peptide Addition: An acylated histone H3 peptide, along with donor (e.g., Europium-labeled antibody) and acceptor (e.g., ULight-streptavidin) fluorophores, is added to the mixture.

  • Signal Detection: The plate is incubated to allow the protein-peptide interaction to reach equilibrium. A TR-FRET-enabled plate reader excites the donor fluorophore at 320 or 340 nm.

  • Data Analysis: If the YEATS domain and histone peptide are interacting, the donor and acceptor are in close proximity, and energy transfer occurs, resulting in a signal at 665 nm.[7] The ratio of acceptor to donor emission is calculated. Inhibition by this compound disrupts this interaction, leading to a decrease in the TR-FRET signal. IC₅₀ values are determined from the dose-response curve.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_readout Detection & Analysis A 1. Dispense this compound or DMSO into Plate B 2. Add 6HIS-ENL YEATS Protein Solution A->B C 3. Pre-incubate (15 min) B->C D 4. Add Acylated Histone Peptide & FRET Pair (Donor + Acceptor) C->D E 5. Incubate to Equilibrium D->E F 6. Excite Donor (340 nm) E->F G 7. Measure Emission (615 nm & 665 nm) F->G H 8. Calculate Signal Ratio & Determine IC50 G->H

Caption: Workflow for the TR-FRET assay to measure inhibition of ENL YEATS-histone interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and other thermodynamic parameters. This method confirmed the direct binding of this compound to the ENL YEATS domain.[1][6]

Protocol Workflow:

  • Sample Preparation: The recombinant ENL YEATS protein is extensively dialyzed against the ITC buffer.[8] this compound is dissolved in DMSO and then diluted into the same ITC buffer to ensure solvent matching.[8]

  • Loading: The ENL YEATS protein solution is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the titration syringe.

  • Titration: Small aliquots of the this compound solution are injected into the protein solution at regular intervals.

  • Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon each injection as the compound binds to the protein.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to calculate the Kd and stoichiometry. For this compound, the data confirmed a 1:1 binding stoichiometry with the ENL YEATS domain.[1][8][9]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein 1. Prepare ENL YEATS Protein in Buffer Load 3. Load Protein into Sample Cell Protein->Load Ligand 2. Prepare this compound in Matched Buffer Titrate 4. Titrate with this compound via Syringe Ligand->Titrate Load->Titrate Measure 5. Measure Heat Change per Injection Titrate->Measure Plot 6. Plot Heat vs. Molar Ratio Measure->Plot Fit 7. Fit Data to Binding Model Plot->Fit Result 8. Determine Kd and Stoichiometry Fit->Result

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine direct binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[10] The principle is that when a ligand binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation. This assay was used to confirm that this compound selectively binds to and stabilizes the ENL protein inside human leukemia cells.[1][6]

Protocol Workflow:

  • Cell Treatment: Human leukemia cells (e.g., MOLM-13) are treated with either this compound (e.g., 5 µM) or a DMSO vehicle control and incubated for 1 hour.[8]

  • Thermal Challenge: The treated cell suspensions are divided into aliquots and heated at a range of increasing temperatures for 3 minutes using a thermocycler.[11]

  • Cell Lysis: The cells are lysed to release their protein contents.

  • Separation of Fractions: The lysates are centrifuged at high speed to separate the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).

  • Quantification: The amount of soluble ENL protein remaining in the supernatant at each temperature is quantified by immunoblotting (Western blot).[1]

  • Data Analysis: The band intensities are quantified and plotted against temperature. A "melt curve" is generated, and a rightward shift in the curve for the this compound-treated cells compared to the DMSO control indicates stabilization of the target protein, confirming cellular engagement. This compound was shown to stabilize ENL, but not the related YEATS domain proteins GAS41 or YEATS2.[1][4][6]

CETSA_Workflow A 1. Treat Cells with This compound or DMSO B 2. Aliquot and Heat across a Temp Gradient A->B C 3. Lyse Cells B->C D 4. Centrifuge to Separate Soluble vs. Aggregated Protein C->D E 5. Collect Soluble Fraction (Supernatant) D->E F 6. Quantify Soluble ENL (e.g., Immunoblot) E->F G 7. Plot Protein Level vs. Temp to Generate Melt Curve F->G H 8. Analyze Shift in Curve to Confirm Stabilization G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in vivo.

References

The Epigenetic Disruptor TDI-11055: A Technical Deep Dive into its Impact on Oncogenic Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of oncogenic transcription programs is a hallmark of many cancers, representing a critical vulnerability for therapeutic intervention. TDI-11055, a potent and orally bioavailable small-molecule inhibitor, has emerged as a promising agent that targets the epigenetic reader protein Eleven-Nineteen Leukemia (ENL). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its profound effects on oncogenic transcription. We will detail the core signaling pathways, present quantitative data from key experiments, and provide comprehensive experimental protocols to enable further research and development in this area.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer cells are often dependent on the sustained expression of a specific set of genes, a phenomenon known as transcriptional addiction. These oncogenic transcription programs are frequently driven by epigenetic dysregulation, where the machinery that controls gene expression is hijacked to promote malignant growth. A key player in this process is the ENL protein, a member of the YEATS domain family of histone acylation readers. ENL recognizes acetylated and crotonyl-lysine residues on histone tails, tethering transcriptional elongation machinery to chromatin and driving the expression of potent oncogenes. In cancers such as Acute Myeloid Leukemia (AML) with MLL-rearrangements or NPM1 mutations, ENL is a critical dependency, making it an attractive therapeutic target.[1][2][3]

This compound was developed as a highly selective inhibitor of the ENL YEATS domain.[4][5][6] Its mechanism of action centers on the disruption of ENL's ability to bind to acetylated histones, thereby displacing it from chromatin and dismantling the oncogenic transcription machinery it supports.[1][2][3][4][7] This guide will explore the molecular underpinnings of this process and its therapeutic implications.

Mechanism of Action: this compound Disrupts the ENL-Mediated Transcriptional Elongation

This compound functions by competitively binding to the YEATS domain of ENL, preventing its interaction with acetylated histone H3.[1][2][3][4] This displacement of ENL from chromatin has a cascade of downstream effects on transcriptional regulation.

The Role of ENL in Transcriptional Elongation

ENL is a crucial component of the Super Elongation Complex (SEC), a multiprotein assembly that plays a pivotal role in releasing paused RNA Polymerase II (Pol II) and promoting productive transcriptional elongation.[5] The SEC also includes the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of Pol II, a key step in the transition from transcriptional initiation to elongation. ENL's recruitment to acetylated histones at gene promoters and enhancers is a critical step in the assembly and localization of the SEC to its target genes.

This compound-Mediated Inhibition of Oncogenic Transcription

By inhibiting the ENL YEATS domain, this compound effectively evicts ENL and, consequently, the entire SEC from chromatin.[5] This leads to a rapid reduction in Pol II elongation at ENL-target genes, resulting in the suppression of key oncogenic gene expression programs.[1][2][7] Notably, the expression of critical leukemia driver genes such as MYC, HOXA9, HOXA10, and MYB is significantly downregulated following treatment with this compound.[7] This targeted suppression of oncogenic transcription ultimately leads to cell differentiation and apoptosis in ENL-dependent cancer cells.[1][2][7]

TDI11055_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcriptional Machinery Histone H3 Ac Ac Histone->Ac ENL ENL (YEATS Domain) Ac->ENL binds SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Pol II SEC->PolII activates Oncogenes Oncogenes (MYC, HOXA9) PolII->Oncogenes transcribes TDI11055 This compound TDI11055->ENL inhibits caption This compound inhibits ENL, disrupting oncogenic transcription. TR_FRET_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition & Analysis A 1. Prepare reaction mix: ENL-GST + Biotin-H3(Ac) B 2. Add serially diluted This compound A->B C 3. Incubate 30 min at RT B->C D 4. Add Eu-anti-GST & Streptavidin-APC C->D E 5. Incubate 60 min at RT (dark) D->E F 6. Read TR-FRET signal (Ex: 340nm, Em: 620/665nm) E->F G 7. Calculate TR-FRET ratio and determine IC50 F->G caption Workflow for the TR-FRET based inhibition assay.

References

TDI-11055: A Technical Guide to its Role in Chromatin Reader Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-11055, a potent and orally bioavailable small-molecule inhibitor targeting the chromatin reader function of the Eleven-Nineteen Leukemia (ENL) protein. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its molecular interactions and therapeutic effects.

Core Mechanism of Action: Targeting the ENL YEATS Domain

This compound functions as a highly specific inhibitor of the ENL protein, a critical component in the transcriptional machinery of certain cancers, particularly acute myeloid leukemia (AML).[1][2][3] ENL is an epigenetic "reader" that recognizes and binds to acylated lysine residues on histone tails through its YEATS domain.[4][5] This interaction is crucial for the recruitment of transcriptional elongation factors, such as the super elongation complex (SEC), to the promoters of key oncogenes like MYC and HOXA9.[6][7]

This compound competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain, thereby displacing ENL from chromatin.[1][3][8] This displacement disrupts the downstream recruitment of transcriptional machinery, leading to the suppression of oncogenic gene expression, induction of cellular differentiation, and ultimately, inhibition of cancer cell proliferation.[1][3][7] The on-target activity of this compound has been validated through CRISPR-Cas9 mutagenesis screens, where a specific mutation in ENL conferred resistance to the compound.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity

ParameterValueAssay TypeTargetNotes
IC50 0.05 µMTR-FRETENL YEATS DomainMeasures disruption of ENL-histone peptide interaction.[9]
IC50 0.07 µMTR-FRETAF9 YEATS DomainAF9 is another name for ENL.[9]
IC50 > 100 µMTR-FRETGAS41, YEATS2Demonstrates selectivity over other YEATS domain proteins.[9]
Kd 119 nMIsothermal Titration Calorimetry (ITC)ENL YEATS DomainMeasures direct binding affinity.[9]

Table 2: Cellular Activity in AML Cell Lines

Cell LineGenotypeIC50 (Cell Viability)Notes
MV4;11 MLL-AF40.27 µMHighly dependent on ENL.[9]
MOLM-13 MLL-AF9-Sensitive to this compound.[7]
OCI-AML2 MLL-AF6-Sensitive to this compound.[7]
ML2 MLL-AF6-Sensitive to this compound.[7]
OCI-AML3 NPM1-mutated-Sensitive to this compound.[10]
HL60 Non-MLL rearrangedMinimal effectLargely insensitive to ENL inhibition.[7]
K562 Non-MLL rearrangedMinimal effectLargely insensitive to ENL inhibition.[7]
U937 Non-MLL rearrangedMinimal effectLargely insensitive to ENL inhibition.[7]
JURKAT Non-MLL rearrangedMinimal effectLargely insensitive to ENL inhibition.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acylated histone peptide.

  • Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide acylated at a specific lysine residue, a lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-GST), and a streptavidin-conjugated acceptor fluorophore (e.g., APC).

  • Procedure:

    • The ENL YEATS domain and the biotinylated histone peptide are incubated together in an assay buffer.

    • This compound or a vehicle control (DMSO) is added at various concentrations.

    • The lanthanide-labeled antibody and the streptavidin-conjugated acceptor are added.

    • The plate is incubated to allow for binding to reach equilibrium.

    • The TR-FRET signal is read on a compatible plate reader, with excitation at a wavelength appropriate for the donor fluorophore and emission measured at the wavelengths of both the donor and acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-peptide interaction. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a small molecule to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • A solution of the purified ENL YEATS domain is placed in the sample cell of the calorimeter.

    • A concentrated solution of this compound is loaded into the injection syringe.

    • A series of small injections of the this compound solution are made into the sample cell.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The data are then fit to a binding model to determine the Kd, n, and other thermodynamic parameters.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where a specific protein, in this case ENL, is bound.

  • Procedure:

    • AML cells are treated with this compound or DMSO.

    • Proteins are cross-linked to DNA using formaldehyde.

    • The chromatin is sheared into small fragments by sonication or enzymatic digestion.

    • An antibody specific to ENL is used to immunoprecipitate the ENL-bound chromatin fragments.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the reference genome to identify regions of enrichment, known as peaks. A decrease in peak intensity in this compound-treated cells compared to control cells indicates displacement of ENL from its target genes.

Cell Viability and Colony Formation Assays

These assays assess the effect of this compound on the proliferation and self-renewal capacity of cancer cells.

  • Cell Viability (e.g., CellTiter-Glo):

    • Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 8 days), a reagent that measures ATP levels (indicative of viable cells) is added.[7]

    • Luminescence is measured, and the data are normalized to vehicle-treated controls to determine the IC50.

  • Colony Formation:

    • Cells are plated in semi-solid media (e.g., methylcellulose) containing this compound or DMSO.

    • Plates are incubated for a period that allows for colony formation (typically 10-14 days).

    • Colonies are stained and counted. A reduction in the number and size of colonies indicates an impairment of clonogenic potential.[10]

In Vivo Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.

  • Procedure:

    • AML cells (from cell lines or primary patient samples) are engrafted into immunocompromised mice.

    • Once the disease is established, mice are treated orally with this compound or a vehicle control.

    • Disease progression is monitored by measuring tumor volume (for solid tumors) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.

    • Overall survival is also a key endpoint.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

TDI11055_Mechanism_of_Action cluster_0 Normal Oncogenic Transcription cluster_1 Inhibition by this compound Ac_Histone Acylated Histone ENL ENL (YEATS Domain) Ac_Histone->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription TDI11055 This compound ENL_inhibited ENL (YEATS Domain) TDI11055->ENL_inhibited Inhibits Binding No_Recruitment No SEC Recruitment ENL_inhibited->No_Recruitment Transcription_Suppression Transcription Suppression No_Recruitment->Transcription_Suppression Differentiation Cellular Differentiation Transcription_Suppression->Differentiation

Caption: Mechanism of this compound action.

ChIP_seq_Workflow Start AML Cells Treatment Treat with this compound or DMSO (Control) Start->Treatment Crosslinking Crosslink Proteins to DNA (Formaldehyde) Treatment->Crosslinking Shearing Shear Chromatin Crosslinking->Shearing IP Immunoprecipitate with anti-ENL Antibody Shearing->IP Reverse Reverse Crosslinks and Purify DNA IP->Reverse Sequencing High-Throughput Sequencing Reverse->Sequencing Analysis Map Reads and Identify Peaks Sequencing->Analysis Result Compare Peak Intensities (this compound vs. DMSO) Analysis->Result

Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.

Logical_Relationship TDI11055 This compound ENL_YEATS ENL YEATS Domain TDI11055->ENL_YEATS Binds to ENL_Chromatin ENL-Chromatin Interaction TDI11055->ENL_Chromatin Inhibits ENL_YEATS->ENL_Chromatin Mediates SEC_Recruitment SEC Recruitment ENL_Chromatin->SEC_Recruitment Leads to Oncogene_Expression Oncogene Expression SEC_Recruitment->Oncogene_Expression Drives Leukemia_Proliferation Leukemic Cell Proliferation Oncogene_Expression->Leukemia_Proliferation Promotes Therapeutic_Effect Therapeutic Effect Leukemia_Proliferation->Therapeutic_Effect Inhibited by this compound

Caption: Logical flow of this compound's therapeutic effect.

References

TDI-11055 in MLL-rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Acute Myeloid Leukemia (AML) with Mixed-Lineage Leukemia (MLL) gene rearrangements is an aggressive hematologic malignancy with a poor prognosis. A critical dependency in this leukemia subtype is the chromatin reader protein Eleven-nineteen leukemia (ENL), which recognizes acetylated histone marks via its YEATS domain to drive oncogenic gene expression. TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target the ENL YEATS domain. By competitively blocking the interaction between ENL and acylated histones, this compound displaces ENL and its associated transcriptional machinery from chromatin. This leads to the suppression of key leukemogenic genes, such as MYC and HOXA9, inducing cellular differentiation and potently inhibiting leukemia progression in both in vitro and in vivo models of MLL-rearranged and NPM1-mutated AML. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction: Targeting ENL in MLL-rearranged Leukemia

MLL-rearranged (MLL-r) leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene.[1] The resulting MLL fusion proteins are potent oncogenic drivers that require co-factors to activate target genes essential for leukemogenesis.[2][3] One such essential co-factor is the ENL protein.[1] ENL contains a YEATS domain that functions as an epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails.[1][4] Upon binding to these acetylation marks, ENL recruits transcriptional elongation complexes, including the Super Elongation Complex (SEC) and DOT1L, to the promoters of target genes, driving their expression.[1][4] In MLL-r and NPM1-mutated AML, wild-type ENL is essential for maintaining the oncogenic transcriptional program.[1][5] Therefore, inhibiting the reader function of the ENL YEATS domain presents a promising therapeutic strategy for these molecularly defined AML subsets.[4][5]

This compound: A Potent and Selective ENL YEATS Inhibitor

This compound was developed through structure-guided optimization of a previously reported chemical probe, SGC-iMLLT.[4][6] The goal was to improve drug-like properties, particularly metabolic stability and oral bioavailability, to enable robust in vivo studies.[4][7] The resulting compound, this compound, is a potent and orally bioavailable inhibitor that effectively displaces ENL from chromatin by blocking its YEATS domain from interacting with acylated histones.[5][8]

Mechanism of Action

This compound functions as a competitive inhibitor, binding directly to the acyl-lysine binding pocket within the ENL YEATS domain.[4][6] This direct binding prevents ENL from recognizing acetylated histones on chromatin.[5] As a consequence, ENL and the transcriptional machinery it recruits are displaced from the promoters of key oncogenic genes.[1][4] This leads to a rapid decrease in transcription elongation, suppression of critical AML driver genes like MYC, MYB, and the HOXA cluster, and subsequent induction of myeloid differentiation and apoptosis in sensitive leukemia cells.[4][9]

cluster_0 Normal State: MLL-r Leukemia Pathogenesis cluster_1 This compound Intervention MLL_Fusion MLL Fusion Protein ENL ENL MLL_Fusion->ENL recruits Histone Acylated Histone (H3K9ac, H3K27ac) ENL->Histone binds to SEC_DOT1L Transcriptional Machinery (SEC, DOT1L) ENL->SEC_DOT1L recruits Displacement ENL Displacement from Chromatin Chromatin Chromatin Histone->Chromatin Oncogenes Oncogenes (MYC, HOXA9) SEC_DOT1L->Oncogenes activates transcription Leukemia Leukemia Progression Oncogenes->Leukemia TDI11055 This compound TDI11055->ENL inhibits Suppression Transcriptional Suppression Displacement->Suppression Differentiation Apoptosis & Differentiation Suppression->Differentiation A 1. Transduction Lentiviral sgRNA library transduced into Cas9-expressing MV4;11 cells B 2. Baseline Sample Collect T-initial sample after selection A->B C 3. Treatment Phase Culture cells with either DMSO (Control) or this compound B->C D 4. Final Sample Collect T-final sample after ~14 days C->D E 5. Sequencing Extract genomic DNA, amplify sgRNA cassettes, and perform deep sequencing D->E F 6. Analysis Identify sgRNAs enriched in the This compound arm vs. DMSO arm E->F G Result: Enriched sgRNAs targeting the ENL YEATS domain confer drug resistance F->G

References

TDI-11055: A Technical Guide for Researchers in NPM1-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the eleven-nineteen-leukemia (ENL) protein, for research in NPM1-mutated Acute Myeloid Leukemia (AML). This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an epigenetic modulator that targets the YEATS domain of ENL, a chromatin reader protein.[1][2][3] In NPM1-mutated AML, ENL plays a critical role in driving oncogenic transcriptional programs.[4][5] this compound competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain, displacing it from acetylated histones on the chromatin.[1][6] This displacement leads to a rapid reduction in the chromatin occupancy of ENL and its associated transcriptional machinery, including the Super Elongation Complex and DOT1L.[2][5] The subsequent impairment of transcription elongation results in the suppression of key leukemogenic genes, such as MYC and HOXA9, leading to the induction of cellular differentiation and blocking of disease progression.[1][2][7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: Biochemical and Cellular Activity of this compound

ParameterTarget/Cell LineValueAssay Type
IC50 ENL YEATS Domain0.05 µMTR-FRET[1][7]
AF9 YEATS Domain0.07 µMTR-FRET[1][7]
GAS41 YEATS Domain> 100 µMTR-FRET[1][7]
YEATS2 YEATS Domain> 100 µMTR-FRET[1][7]
Binding Affinity (Kd) ENL YEATS Domain119 nMIsothermal Titration Calorimetry (ITC)[1][6]
Cell Viability (IC50) MV4;11 (MLL-r)0.10 - 0.27 µM (8 days)CellTiter-Glo[5][7]
MOLM-13 (MLL-r)Potent InhibitionCell Viability Assay[2]
OCI-AML2 (MLL-r)Potent InhibitionCell Viability Assay[2]
ML2 (MLL-r)Potent InhibitionCell Viability Assay[2]
OCI-AML3 (NPM1-mut)Strong Inhibitory EffectCell Viability Assay[1]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterSpeciesDoseValueNotes
Oral Bioavailability (F%) RatNot Specified31%[5]
Mouse30, 50, 100 mg/kgHigh oral bioavailability (Fpo >100%)[6]Half-life of up to 5 hours at higher doses[6]
Efficacy Mouse Xenograft (NPM1-mutated PDX)Oral DosingBlocks disease progression[2][5]
Mouse Xenograft (MLL-rearranged)Oral DosingBlocks disease progression and prolongs survival[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in NPM1-Mutated AML

cluster_nucleus Nucleus cluster_transcription Transcription Machinery cluster_genes Oncogenes cluster_cytoplasm Cytoplasm ENL ENL Ac_Histone Acetylated Histone ENL->Ac_Histone Binds to SEC Super Elongation Complex Ac_Histone->SEC Recruits DOT1L DOT1L SEC->DOT1L Pol_II RNA Pol II DOT1L->Pol_II MYC MYC Pol_II->MYC Transcription HOXA9 HOXA9 Pol_II->HOXA9 Transcription Leukemia_Progression Leukemia Progression MYC->Leukemia_Progression HOXA9->Leukemia_Progression TDI11055 This compound TDI11055->ENL Inhibits Binding TDI11055->Leukemia_Progression Inhibits

Caption: Mechanism of action of this compound in NPM1-mutated AML.

Experimental Workflow for this compound Evaluation

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (TR-FRET, ITC) Cellular Cell-Based Assays (Viability, Colony Formation) Biochemical->Cellular Confirm Cellular Activity Target Target Engagement (CETSA) Cellular->Target Validate On-Target Effect Mechanism Mechanism of Action (RNA-seq, ChIP-seq) Target->Mechanism Elucidate Molecular Mechanism PK Pharmacokinetics (Oral Bioavailability) Mechanism->PK Inform In Vivo Studies Efficacy Efficacy Studies (PDX Models) PK->Efficacy Determine Dosing Regimen Toxicity Toxicity Assessment Efficacy->Toxicity Assess Therapeutic Window

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibitory effect of this compound on the interaction between the ENL YEATS domain and acetylated histone peptides.[1]

  • Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac), europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (APC).

  • Procedure:

    • Incubate the ENL YEATS domain with this compound at various concentrations.

    • Add the biotinylated H3K27ac peptide to the mixture.

    • Add the europium-labeled anti-GST antibody and streptavidin-APC.

    • After incubation, measure the FRET signal. A decrease in the FRET signal indicates inhibition of the ENL-histone interaction.

    • Calculate IC50 values from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (Kd) of this compound to the ENL YEATS domain.[1][6]

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • Load a solution of the ENL YEATS domain into the sample cell.

    • Fill the injection syringe with a solution of this compound.

    • Titrate the this compound solution into the sample cell in small increments.

    • Measure the heat change associated with each injection.

    • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the target engagement of this compound with endogenous ENL in a cellular context.[1]

  • Cell Line: Human leukemia cell line (e.g., MOLM-13).[1]

  • Procedure:

    • Treat intact cells with either this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble ENL protein at each temperature by Western blotting.

    • An increase in the thermal stability of ENL in the presence of this compound indicates direct binding.

Cell Viability Assay

The CellTiter-Glo Luminescent Cell Viability Assay is used to assess the anti-proliferative effects of this compound on AML cell lines.[2][6]

  • Reagents: CellTiter-Glo Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Seed AML cells (e.g., MV4;11, OCI-AML3) in 96-well plates.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 8 days).

    • Add the CellTiter-Glo reagent to each well.

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • Generate dose-response curves and calculate the IC50 values.

Colony-Forming Assay

This assay evaluates the effect of this compound on the self-renewal capacity and clonogenic potential of AML cells.[1][8]

  • Media: MethoCult medium.

  • Procedure:

    • Treat AML cells or primary patient samples with this compound or DMSO control.

    • Plate the cells in MethoCult medium.

    • Incubate for 10-14 days to allow for colony formation.

    • Stain and count the colonies.

    • Compare the number and size of colonies in the treated versus control groups.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of this compound.[1][2]

  • Animal Model: Immunocompromised mice (e.g., NSG mice).[2]

  • Procedure:

    • Transplant human NPM1-mutated AML cells (PDX or cell lines) into the mice via tail-vein injection.[2]

    • Monitor for leukemia engraftment.

    • Once the disease is established, treat the mice with this compound (e.g., via oral gavage) or a vehicle control.[2]

    • Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood or through bioluminescent imaging.

    • Assess survival and potential toxicity.

This guide provides a comprehensive starting point for researchers investigating the therapeutic potential of this compound in NPM1-mutated AML. The provided data and protocols, derived from published literature, should facilitate the design and execution of further studies in this promising area of cancer research.

References

Technical Whitepaper: TDI-11055 and the Displacement of the Super Elocation Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) protein. This document details its mechanism of action, focusing on the displacement of the Super Elongation Complex (SEC) from chromatin, and summarizes the key experimental data and protocols that validate its therapeutic potential, particularly in acute myeloid leukemia (AML).

Introduction

The regulation of gene transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer. The Super Elongation Complex (SEC) is a critical regulator of transcriptional elongation, responsible for the rapid induction of gene expression.[1][2] A key component of the SEC is the ENL protein, an epigenetic "reader" that recognizes acylated histone tails via its YEATS domain.[3][4] This interaction tethers the SEC to chromatin, facilitating the phosphorylation of RNA Polymerase II (Pol II) and promoting transcriptional pause release.[2][5]

In certain malignancies, such as MLL-rearranged and NPM1-mutated AML, cancer cells are highly dependent on ENL and the activity of the SEC to maintain oncogenic gene expression programs, including those driven by MYC and HOXA cluster genes.[6][7][8]

This compound is a first-in-class, orally bioavailable small-molecule inhibitor designed to specifically target the acyl-lysine binding pocket of the ENL YEATS domain.[3][9][10] By competitively inhibiting the interaction between ENL and acetylated histones, this compound effectively displaces ENL, and consequently the entire SEC, from chromatin.[6][7][11] This action leads to the suppression of transcription elongation at key oncogenes, inducing apoptosis and differentiation in leukemia cells and demonstrating significant therapeutic efficacy in preclinical models.[6][10] This document provides a comprehensive technical overview of the data and methodologies supporting the mechanism and therapeutic utility of this compound.

Mechanism of Action: ENL Inhibition and SEC Displacement

The primary mechanism of action for this compound is the competitive inhibition of the ENL YEATS domain. This domain is responsible for recognizing and binding to acylated histone tails, a key step in localizing the SEC to target gene promoters.

  • Binding to ENL: this compound was designed to fit into the hydrophobic acyl-binding pocket of the ENL YEATS domain, preventing its engagement with acylated histones on the chromatin.[7][10]

  • ENL Displacement: By blocking this interaction, this compound causes the rapid dissociation of ENL from its chromatin targets.[6][7] This has been demonstrated in cellular assays where treatment with this compound leads to a substantial reduction in ENL occupancy at the promoters of well-established leukemogenic genes like MYC and the HOXA cluster.[6][10]

  • SEC Complex Dissociation: ENL serves as a critical scaffold for the SEC. Its displacement from chromatin leads to the subsequent dissociation of other core SEC components, including AFF4 and CDK9 (part of P-TEFb).[3]

  • Impaired Transcription Elongation: The loss of the SEC from gene promoters prevents the P-TEFb-mediated phosphorylation of RNA Polymerase II. This results in an accumulation of paused Pol II and a failure to transition into productive transcription elongation, ultimately leading to the suppression of oncogenic gene expression.[6][7][11]

This compound Mechanism of Action cluster_1 This compound Intervention Histone Acylated Histone ENL ENL Histone->ENL Binds SEC SEC ENL->SEC Recruits Displacement ENL & SEC Displacement PolII Paused Pol II SEC->PolII Activates Suppression Transcription Suppression PolII->Suppression TDI This compound TDI->ENL Inhibits Binding Oncogenes MYC, HOXA9 Suppression->Oncogenes

Caption: this compound competitively inhibits the ENL-histone interaction, displacing the SEC.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity and Binding Affinity

This table summarizes the potency of this compound against YEATS domains from different proteins.

Target DomainAssay TypeResult (IC₅₀)Binding Affinity (Kd)Reference
ENL TR-FRET0.05 µM119 nM[7][10]
AF9 TR-FRET0.07 µMNot Reported[7][10]
GAS41 TR-FRET> 100 µMNot Reported[7][10]
YEATS2 TR-FRET> 100 µMNot Reported[7][10]
Table 2: Cellular Activity in Leukemia Cell Lines

This table shows the effect of this compound on the viability of various human leukemia cell lines after an 8-day treatment period.

Cell LineSubtypeENL DependencyResult (IC₅₀)Reference
MV4;11 MLL-AF4 (MLL-r)High0.10 µM[3]
MOLM-13 MLL-AF9 (MLL-r)HighNot Specified[6][10]
OCI-AML2 MLL-AF6 (MLL-r)HighNot Specified[6][10]
OCI-AML3 NPM1-mutatedHighNot Specified[6][10]
HL60 Non-MLL-rLowMinimal Effect[6][10]
K562 Non-MLL-rLowMinimal Effect[6][10]
Table 3: In Vivo Pharmacokinetics and Dosing

This table outlines key pharmacokinetic parameters and the dosing regimen used in preclinical mouse models.

ParameterValue / ConditionModelReference
Oral Bioavailability (F%) >100%Mouse[10]
Half-life (t1/2) ~5 hours (at higher doses)Mouse[10]
Efficacy Study Dose 200 mg/kgMouse (PDX)[7]
Administration Route Oral (p.o.), daily (q.d.)Mouse (PDX)[7]

Key Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay was used to measure the ability of this compound to disrupt the interaction between the ENL YEATS domain and acylated histone peptides.

  • Principle: A biotinylated histone H3 peptide acylated at lysine 27 (H3K27ac) is bound to a streptavidin-terbium (donor fluorophore) conjugate. The recombinant GST-tagged ENL YEATS domain is bound to an anti-GST antibody conjugated to d2 (acceptor fluorophore). Proximity due to the protein-peptide interaction allows for FRET.

  • Procedure:

    • Reagents are combined in an assay buffer.

    • This compound is added in a dose-response concentration range.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The FRET signal is measured using a plate reader. A decrease in signal indicates inhibition of the interaction.

    • IC₅₀ values are calculated from the resulting dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm that this compound directly binds to and stabilizes the ENL protein in a cellular environment.

  • Principle: Ligand binding increases the thermal stability of a target protein.

  • Procedure:

    • MOLM-13 cells were treated with either DMSO (vehicle) or 5 µM this compound for 1 hour.[6]

    • Cell suspensions were aliquoted and heated to a range of temperatures for 3 minutes, followed by cooling.[6]

    • Cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble ENL protein remaining at each temperature was quantified by immunoblotting.

    • A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[10]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was used to map the genome-wide occupancy of ENL and determine if this compound treatment displaces it from chromatin.

  • Principle: Proteins are cross-linked to DNA in vivo. The chromatin is sheared, and an antibody specific to the protein of interest (ENL) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced.

  • Procedure:

    • MV4;11 cells were treated with DMSO or 5 µM this compound for 30 minutes.[12]

    • Proteins were cross-linked to DNA using formaldehyde.

    • Chromatin was extracted and sonicated to generate fragments.

    • An anti-ENL antibody was used to immunoprecipitate ENL-bound chromatin fragments.

    • Cross-links were reversed, and the purified DNA was prepared for next-generation sequencing.

    • Sequencing reads were mapped to the human genome to identify ENL binding sites. A reduction in signal at these sites in this compound-treated cells confirms displacement.

ChIP-seq Experimental Workflow start MV4;11 Cells treatment Treat with this compound or DMSO start->treatment crosslink 1. Cross-link Proteins to DNA (Formaldehyde) treatment->crosslink lyse 2. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse ip 3. Immunoprecipitate with Anti-ENL Antibody lyse->ip reverse 4. Reverse Cross-links & Purify DNA ip->reverse seq 5. Library Prep & Next-Gen Sequencing reverse->seq analysis 6. Map Reads & Compare Occupancy vs. Control seq->analysis result Result: ENL Displaced from Gene Promoters analysis->result

Caption: Workflow for confirming ENL chromatin displacement via ChIP-seq analysis.

In Vivo Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models were used to assess the in vivo efficacy of this compound.

  • Principle: Human AML cells are implanted into immunodeficient mice to establish tumors. The mice are then treated with the test compound to evaluate its effect on disease progression.

  • Procedure:

    • Female NSG or NSGS mice were engrafted with human AML cells (e.g., MV4;11 cells or primary patient samples) via tail-vein injection.[6][7]

    • Once leukemia was established, mice were randomized into treatment and vehicle control groups.

    • The treatment group received this compound orally at a dose of 200 mg/kg daily.[7] The control group received the vehicle solution.

    • Disease progression was monitored via bioluminescent imaging (for luciferase-expressing cell lines) and assessment of animal health (e.g., body weight).

    • Efficacy was determined by comparing tumor burden and overall survival between the treated and control groups.

Conclusion

This compound is a highly potent and selective inhibitor of the ENL YEATS domain that demonstrates a clear mechanism of action involving the displacement of the Super Elongation Complex from chromatin. By disrupting this critical interaction, this compound effectively suppresses the transcription of key oncogenes required for the survival of MLL-rearranged and NPM1-mutated AML cells. The robust preclinical data, including demonstrated in vivo efficacy and favorable pharmacokinetic properties, establish ENL displacement as a promising therapeutic strategy. These findings strongly support the continued clinical development of this approach for molecularly defined subsets of AML.[6][9][11]

References

The Pharmacokinetics and Oral Bioavailability of TDI-11055: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11055 is a potent and selective small-molecule inhibitor of the eleven-nineteen leukemia (ENL) protein's YEATS domain, a critical reader of histone acylation marks.[1][2] By competitively blocking the interaction of ENL with acetylated histones, this compound displaces it from chromatin, leading to the suppression of oncogenic gene expression programs.[1][2] This mechanism of action has shown significant promise in preclinical models of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations.[1] A key attribute of this compound for its potential clinical translation is its favorable pharmacokinetic profile, including high oral bioavailability. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and oral bioavailability of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the known pharmacokinetic parameters of this compound in preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Mice
Dose (mg/kg, Oral)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Oral Bioavailability (F%)Reference
30Not ReportedNot ReportedNot ReportedNot Reported>100%[1]
50Not ReportedNot ReportedNot Reported~5 (at higher doses)>100%[1]
100Not ReportedNot ReportedNot Reported~5 (at higher doses)>100%[1]

Detailed Cmax, Tmax, and AUC values for oral administration in mice are not publicly available in the reviewed literature. The high oral bioavailability (>100%) suggests excellent absorption. The half-life is reported to be approximately 5 hours at higher oral doses.[1]

Table 2: Pharmacokinetic Parameters of this compound and a Related Compound in Rats
CompoundDose (mg/kg, Oral)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Oral Bioavailability (F%)Reference
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported31% [3]
Compound 4 (related pyrrolopyridine analog)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported49% [3]

Specific dose concentrations and other pharmacokinetic parameters for the rat studies were not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully published. However, based on the available information and standard practices, the following methodologies are inferred.

In Vivo Pharmacokinetic Studies in Mice

Animal Model: Male BALB/c mice are commonly used for pharmacokinetic studies.

Dosing:

  • Oral (PO) Administration: this compound was administered by oral gavage at doses of 30, 50, and 100 mg/kg.[1] The vehicle for oral administration was a solution of 5% DMSO and 95% (10% hydroxypropyl-β-cyclodextrin in water), with the pH adjusted to 4.0.

  • Intravenous (IV) Administration: While not explicitly detailed for this compound, a typical protocol would involve administering a lower dose (e.g., 1-5 mg/kg) via the tail vein to determine absolute bioavailability.

Sample Collection: Blood samples would be collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

Sample Preparation: A protein precipitation method is typically employed. This would involve adding a solvent like acetonitrile to the plasma samples to precipitate proteins, followed by centrifugation to isolate the supernatant containing the drug for analysis.

Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of this compound in plasma samples.

Method Validation: The bioanalytical method would be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

Visualizations

This compound Mechanism of Action in AML

TDI11055_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery Histone Acetylated Histone Tails Oncogenes Oncogenes (e.g., MYC, HOXA9) Leukemia Leukemia Progression Oncogenes->Leukemia Drives ENL ENL YEATS Domain ENL->Histone Recognizes SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II PolII->Oncogenes Transcribes SEC->PolII Activates TDI11055 This compound TDI11055->ENL Inhibits PK_Workflow Dosing Dosing (Oral Gavage or IV Injection) Animals Animal Cohorts (e.g., Mice, Rats) Dosing->Animals Sampling Serial Blood Sampling Animals->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (UPLC-MS/MS) Processing->Analysis Data Pharmacokinetic Data Analysis Analysis->Data Parameters PK Parameters (Cmax, Tmax, AUC, t½, F%) Data->Parameters

References

TDI-11055: A Preclinical In-Depth Technical Guide on a Novel ENL YEATS Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and efficacy of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) YEATS domain. The information presented herein is collated from key preclinical studies and is intended to inform researchers and drug development professionals on the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate this promising therapeutic agent for acute myeloid leukemia (AML).

Core Mechanism of Action

This compound is an inhibitor of the epigenetic reader protein ENL, which plays a critical role in driving the oncogenic transcriptional program in certain hematopoietic malignancies, particularly acute myeloid leukemia (AML).[1] The ENL protein contains a YEATS domain that recognizes and binds to acylated lysine residues on histone tails, a key step in the recruitment of transcriptional machinery to specific gene promoters.[2][3]

This compound functions by directly binding to the acyl-binding site within the ENL YEATS domain.[4] This competitive inhibition effectively displaces ENL from chromatin, preventing its interaction with acylated histones.[4][5][6] The dissociation of ENL from chromatin leads to a rapid decrease in the recruitment of ENL-associated transcriptional complexes, including the Super Elongation Complex and DOT1L.[2][7] This impairment of transcription elongation results in the suppression of key oncogenic gene expression programs, such as those driven by MYC and HOXA9, and induces cellular differentiation.[4][6][8] A CRISPR-Cas9-mediated mutagenesis screen has validated the on-target activity of this compound by identifying an ENL mutation that confers resistance to the compound.[4][6]

Signaling Pathway and Mechanism of Action Diagram

TDI_11055_Mechanism cluster_nucleus Cell Nucleus Histone Acylated Histone Tail ENL ENL YEATS Domain Histone->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates DNA Oncogenic Genes (e.g., MYC, HOXA9) PolII->DNA Transcribes Transcription Oncogenic Transcription DNA->Transcription TDI11055 This compound TDI11055->ENL Inhibits Binding Leukemia Leukemic Cell Survival & Proliferation Transcription->Leukemia

Caption: Mechanism of this compound in disrupting oncogenic transcription.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated across a panel of leukemia cell lines and primary patient samples. These studies have demonstrated potent and selective anti-proliferative and colony-forming inhibitory effects in AML subtypes dependent on ENL activity, particularly those with MLL-rearrangements (MLL-r) or NPM1 mutations.

Biochemical and Biophysical Activity
Assay TypeTargetResultReference
TR-FRETENL YEATSIC50 = 0.05 µM[4][8]
TR-FRETAF9 YEATSIC50 = 0.07 µM[8]
TR-FRETGAS41 / YEATS2IC50 > 100 µM[8]
Isothermal Titration Calorimetry (ITC)ENL YEATSKd = 0.12 µM[2]
Cellular Proliferation and Viability
Cell LineGenotype8-Day Viability IC50Reference
MV4;11MLL-AF40.10 µM[2]
MOLM-13MLL-AF9Not explicitly stated, but sensitive[4]
OCI-AML2MLL-AF6Not explicitly stated, but sensitive[4]
ML2MLL-AF6Not explicitly stated, but sensitive[4]
OCI-AML3NPM1-mutatedNot explicitly stated, but sensitive[4]
HL60Non-MLL-rMinimal Effect[4]
K562Non-MLL-rMinimal Effect[4]
U937Non-MLL-rMinimal Effect[4]
JURKATNon-MLL-rMinimal Effect[4]
Colony Formation Inhibition

This compound has been shown to strongly inhibit the colony-forming potential of ENL-dependent AML cell lines (MV4;11 and OCI-AML3) and primary AML patient samples with MLL translocations or NPM1 mutations in a concentration-dependent manner.[4][8]

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of this compound has been demonstrated in multiple mouse xenograft models of AML, highlighting its potential for clinical translation.

Pharmacokinetic Profile
SpeciesDoseRouteBioavailability (F%)Half-lifeKey FindingReference
Mouse100 mg/kgOral>100%~5 hoursUnbound plasma concentrations exceeded the in vitro IC50 for MV4;11 cells for up to 15 hours.[2][4]
RatNot SpecifiedOral31%Not SpecifiedImproved oral bioavailability compared to earlier generation inhibitors.[2]
Xenograft Model Efficacy
Model TypeCell Line / Patient SampleMouse StrainTreatment RegimenKey OutcomesReference
Cell Line-Derived Xenograft (Subcutaneous)MV4;11BALB/c nude100 or 200 mg/kg, p.o., b.i.d. for 8 daysSignificant inhibition of tumor growth; Downregulation of target genes (HOXA9, MYC, MEIS1, MYB) in tumors.[4]
Cell Line-Derived Xenograft (Disseminated)OCI-AML3Not Specified200 mg/kg, p.o., q.d. for 28 daysBlocked disease progression.[8]
Patient-Derived Xenograft (PDX)MLL-rearranged and NPM1-mutated AMLNot SpecifiedNot SpecifiedBlocked disease progression.[2][4][6][7]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Objective: To quantify the inhibitory effect of this compound on the interaction between the ENL YEATS domain and acylated histone peptides.

  • Protocol Summary: The assay measures the disruption of the interaction between the ENL YEATS domain and an acylated histone peptide.[2] A decrease in the TR-FRET signal indicates inhibition of this interaction by the compound. Dose-response curves were generated to determine the IC50 value.[4][8]

Isothermal Titration Calorimetry (ITC)
  • Objective: To confirm the direct binding of this compound to the ENL YEATS domain and determine the binding affinity (Kd).

  • Protocol Summary: This biophysical technique directly measures the heat released or absorbed during the binding event between this compound and the purified ENL YEATS domain protein, allowing for the determination of the dissociation constant (Kd) and stoichiometry of binding.[2]

Cell Viability Assay
  • Objective: To determine the effect of this compound on the proliferation and viability of leukemia cell lines.

  • Protocol Summary: A panel of human leukemia cell lines were treated with increasing concentrations of this compound for 8 days.[4] Cell viability was assessed, and dose-response curves were generated to calculate the IC50 values.

Colony Formation Assay
  • Objective: To assess the effect of this compound on the self-renewal capacity of leukemia cells, an in vitro surrogate for leukemic stem cell activity.

  • Protocol Summary: Human leukemia cell lines or primary AML patient samples were plated in methylcellulose-based medium containing various concentrations of this compound or DMSO as a control.[4][8] Colonies were counted after a specified incubation period to determine the effect on clonogenic potential.

Murine Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

  • Protocol Summary:

    • Subcutaneous Model: MV4;11 cells were subcutaneously implanted into BALB/c nude mice. When tumors reached a specified volume (e.g., 300-400 mm³), mice were treated with vehicle or this compound orally, twice daily (b.i.d.). Tumor volume and body weight were monitored.[4][8]

    • Disseminated Model: OCI-AML3 cells were transplanted into mice. Treatment with vehicle or this compound was initiated days after transplantation and continued for a specified duration. Disease progression and survival were monitored.[8][9]

    • Patient-Derived Xenograft (PDX) Models: Primary human AML cells were transplanted into immunodeficient mice (e.g., NSG). Treatment with this compound was administered to evaluate its effect on the engraftment and progression of primary human leukemia.[2][7]

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assays (TR-FRET, ITC) Proliferation Proliferation/ Viability Assays Biochem->Proliferation Cell_Lines AML Cell Lines (MLL-r, NPM1-mut) Cell_Lines->Proliferation Colony_Formation Colony Formation Assays Cell_Lines->Colony_Formation Primary_Samples Primary AML Patient Samples Primary_Samples->Colony_Formation On_Target_Validation On-Target Validation (CRISPR Screen) Proliferation->On_Target_Validation Target_Engagement Cellular Target Engagement (CETSA) Colony_Formation->Target_Engagement PK Pharmacokinetics (Mouse, Rat) Target_Engagement->PK Proceed to In Vivo if promising CDX Cell Line-Derived Xenografts (CDX) PK->CDX PDX Patient-Derived Xenografts (PDX) PK->PDX Efficacy Tumor Growth Inhibition CDX->Efficacy PDX->Efficacy PD_Analysis Pharmacodynamics (Target Gene Expression) Efficacy->PD_Analysis Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Preclinical evaluation workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for TDI-11055, an ENL YEATS Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-11055 is a potent and orally bioavailable small-molecule inhibitor targeting the YEATS domain of the eleven-nineteen leukemia (ENL) protein.[1][2][3][4] ENL is an epigenetic "reader" that recognizes acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes critical for the maintenance of certain cancers, particularly acute myeloid leukemia (AML).[1][5][6] this compound competitively binds to the acetyl-lysine binding pocket of the ENL YEATS domain, displacing it from chromatin.[2][3] This leads to the suppression of key oncogenic gene expression programs, including those involving MYC and HOXA9, ultimately inducing cellular differentiation and inhibiting cancer cell proliferation.[2][7] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and summarize its efficacy across various AML cell lines.

Data Presentation

Summary of this compound In Vitro Activity
Assay TypeCell LineTarget/PathwayKey ParameterValueReference
Cell ViabilityMV4;11 (MLL-r)ENL YEATS8-day IC500.10 µM[8]
Cell ViabilityMOLM-13 (MLL-r)ENL YEATS8-day IC50~0.2 µM[2]
Cell ViabilityOCI-AML2 (MLL-r)ENL YEATS8-day IC50~0.3 µM[2]
Cell ViabilityML2 (MLL-r)ENL YEATS8-day IC50~0.4 µM[2]
Cell ViabilityOCI-AML3 (NPM1-mut)ENL YEATS8-day IC50~0.5 µM[9]
Biochemical AssayENL YEATS DomainENL YEATSIC500.05 µM[9]
Biophysical MeasurementENL YEATS DomainENL YEATSKd119 nM[9]

Experimental Protocols

Cell Viability Assay Using CellTiter-Glo®

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines using a luminescence-based cell viability assay.

Materials:

  • AML cell lines (e.g., MV4;11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture: Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest this compound concentration.

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.

  • Treatment: Add 10 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 8 days at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Colony Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of AML cells, a key characteristic of leukemia stem cells.

Materials:

  • AML cell lines (e.g., MV4;11, OCI-AML3)

  • IMDM medium

  • Methylcellulose-based medium (e.g., MethoCult™ H4434)

  • This compound

  • DMSO

  • 6-well plates

Procedure:

  • Cell Preparation: Harvest AML cells and resuspend them in IMDM.

  • Treatment: Treat the cells with this compound (e.g., at 1 µM and 10 µM) or DMSO vehicle control for 24 hours.

  • Plating: After treatment, wash the cells and resuspend them in IMDM. Mix 1,000 cells with 1 mL of methylcellulose-based medium.

  • Incubation: Plate the cell/methylcellulose mixture into 6-well plates. Incubate at 37°C and 5% CO2 for 10-14 days, or until colonies are visible.

  • Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each well.

  • Data Analysis: Compare the number of colonies in the this compound-treated wells to the vehicle-treated control wells to determine the percentage of colony formation inhibition.

Mandatory Visualization

Caption: Mechanism of action of this compound in inhibiting ENL-mediated oncogene transcription.

Cell_Viability_Workflow start Start seed_cells Seed AML cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound add_compound Add this compound or vehicle to cells prepare_compound->add_compound incubate Incubate for 8 days add_compound->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro cell-based viability assay of this compound.

References

Application Notes and Protocols: TDI-11055 IC50 in MV4;11 and MOLM-13 Acute Myeloid Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the inhibitory effects of TDI-11055 on the acute myeloid leukemia (AML) cell lines MV4;11 and MOLM-13. This document includes quantitative data on the half-maximal inhibitory concentration (IC50), detailed experimental protocols for its determination, and a diagrammatic representation of the compound's mechanism of action.

Data Presentation

The ENL YEATS domain inhibitor, this compound, demonstrates potent, concentration-dependent inhibition of cell proliferation in MLL-rearranged AML cell lines.[1] The IC50 values, as determined by an 8-day cell viability assay, are summarized below.

Cell LineGenetic BackgroundThis compound IC50 (µM)
MV4;11MLL-AF4 fusion0.10[1]
MOLM-13MLL-AF9 fusion~0.10 (estimated)

Signaling Pathway

This compound is a small molecule inhibitor that targets the YEATS domain of the Eleven-Nineteen Leukemia (ENL) protein.[2][3] In AML, particularly in cases with MLL rearrangements, ENL plays a crucial role as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to oncogenes.[2][3] By binding to the ENL YEATS domain, this compound displaces ENL from chromatin.[2][3] This prevents the recruitment of key transcriptional elongation factors, such as the Super Elongation Complex (SEC) and DOT1L, leading to the suppression of oncogenic gene expression, including critical leukemia drivers like MYC and HOXA9.[2]

TDI11055_Signaling_Pathway This compound Signaling Pathway in AML cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histone ENL ENL YEATS Domain Histone->ENL recognizes SEC Super Elongation Complex (SEC) ENL->SEC recruits DOT1L DOT1L ENL->DOT1L recruits Oncogenes Oncogenes (e.g., MYC, HOXA9) SEC->Oncogenes activates DOT1L->Oncogenes activates Transcription Oncogenic Gene Transcription Oncogenes->Transcription Proliferation Leukemic Cell Proliferation Transcription->Proliferation TDI11055 This compound TDI11055->ENL inhibits

Caption: Mechanism of this compound in AML cells.

Experimental Protocols

Cell Viability Assay for IC50 Determination

This protocol outlines the methodology for determining the IC50 of this compound in MV4;11 and MOLM-13 cells using a luminescence-based cell viability assay.

Materials:

  • MV4;11 and MOLM-13 cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, #G7572)

  • Luminometer

Procedure:

  • Cell Culture: Culture MV4;11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should also be prepared.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add 100 µL of the serially diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 8 days at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized data as a function of the log-transformed this compound concentration.

    • Determine the IC50 value by fitting the data to a three-parameter log(inhibitor) vs. response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow IC50 Determination Workflow A 1. Cell Culture (MV4;11 & MOLM-13) C 3. Cell Seeding (5,000 cells/well in 96-well plate) A->C B 2. Compound Preparation (this compound Serial Dilution) D 4. Compound Treatment (Add this compound dilutions) B->D C->D E 5. Incubation (8 days at 37°C, 5% CO2) D->E F 6. Cell Viability Assay (CellTiter-Glo®) E->F G 7. Luminescence Measurement F->G H 8. Data Analysis (Normalization and Curve Fitting) G->H I IC50 Value H->I

Caption: Workflow for IC50 determination.

References

Application Notes and Protocols for TDI-11055 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TDI-11055 is a potent and orally bioavailable small-molecule inhibitor of the eleven-nineteen leukemia (ENL) YEATS domain.[1][2][3][4] The ENL protein is an epigenetic reader that recognizes acetylated and crotonylated histone marks, playing a critical role in the transcriptional regulation of oncogenic gene programs, particularly in acute myeloid leukemia (AML).[5][6][7] this compound competitively blocks the interaction of the ENL YEATS domain with acylated histones, leading to the displacement of ENL from chromatin and the suppression of key cancer-driving genes.[3][4] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo mouse studies, based on currently available research.

Data Presentation

Table 1: In Vivo Efficacy of this compound in AML Xenograft Mouse Models
Mouse ModelCell Line/PDXTreatment RegimenEfficacy ReadoutsReference
BALB/c nudeMV4;11 (MLL-rearranged AML)100 or 200 mg/kg, p.o., b.i.d. for 8 daysSignificant inhibition of tumor growth; Reduction in ENL target genes (HOXA9, MYC, MEIS1, MYB)[3][8]
NSG/NSGSMLL-rearranged PDX200 mg/kg, p.o., q.d. for 28 daysBlocked disease progression[8][9]
NSG/NSGSNPM1-mutated PDX200 mg/kg, p.o., q.d. for 28 daysBlocked disease progression[8][9]
Table 2: Pharmacokinetic Profile of this compound in Mice
Dose (Oral)Key PK ParametersOutcomeReference
30, 50, 100 mg/kgUnbound plasma concentrationExceeded in vitro IC50 for MV4;11 cells (0.27 µmol/L) for a sustained period[3][10][11]
100 mg/kgUnbound plasma exposuresExceeded the cell IC50 out to 15 hours[5]
30-100 mg/kgBioavailabilityHigh oral bioavailability (Fpo >100%)[3][8]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

TDI_11055_Pathway cluster_0 Normal State: Oncogenic Transcription cluster_1 This compound Inhibition Histone Acylated Histone Tail ENL ENL YEATS Domain Histone->ENL Recognizes & Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits RNAPII RNA Polymerase II SEC->RNAPII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) RNAPII->Oncogenes Transcribes Transcription Active Transcription Oncogenes->Transcription TDI11055 This compound ENL_inhibited ENL YEATS Domain TDI11055->ENL_inhibited Competitively Binds Histone_unbound Acylated Histone Tail ENL_inhibited->Histone_unbound Binding Blocked Suppression Transcriptional Suppression ENL_inhibited->Suppression Leads to

Caption: Mechanism of this compound Action.

Experimental Protocols

Formulation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile water

  • Sterile tubes and syringes

Protocol:

  • Prepare the vehicle solution. A commonly used vehicle for similar compounds consists of 5% DMSO, 45% PEG400, 2.5% Tween 80, and 47.5% water.[12]

  • To prepare the dosing solution, first dissolve the required amount of this compound powder in DMSO.

  • Add PEG400 to the solution and mix thoroughly.

  • Add Tween 80 and mix again.

  • Finally, add sterile water to reach the final desired concentration and volume.

  • Vortex the solution until it is homogeneous.

  • Prepare the vehicle control solution using the same procedure but without adding this compound.[9]

In Vivo Efficacy Study in an AML Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude, NSG, or NSGS) are typically used for xenograft studies.[8][9]

Experimental Workflow:

experimental_workflow start Day 0: Implantation of AML cells tumor_growth Tumor Growth Monitoring start->tumor_growth treatment_start Tumor Volume Reaches ~300-400 mm³ tumor_growth->treatment_start treatment Initiate Treatment: This compound or Vehicle (e.g., 200 mg/kg, p.o., q.d.) treatment_start->treatment Yes monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: (e.g., Day 28 or Ethical Endpoint) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (e.g., Gene Expression) endpoint->analysis

Caption: Typical Experimental Workflow for an In Vivo Efficacy Study.

Protocol:

  • Cell Implantation: Subcutaneously implant AML cells (e.g., 2 million MV4;11 cells) into the flank of each mouse.[8][9] For disseminated leukemia models, cells can be injected via the tail vein.[8][9]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. For disseminated models, leukemia burden can be monitored via bioluminescent imaging or flow cytometry of peripheral blood.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 300-400 mm³), randomize the mice into treatment and vehicle control groups.[8]

  • Drug Administration: Administer this compound or vehicle solution via oral gavage at the desired dose and schedule (e.g., 100 or 200 mg/kg, once or twice daily).[3][8]

  • Monitoring during Treatment: Continue to monitor tumor volume and body weight throughout the study.[8] Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 8 or 28 days of treatment), euthanize the mice and excise the tumors.[3][8][9] A portion of the tumor can be used for pharmacodynamic analysis, such as measuring the expression of ENL target genes (e.g., HOXA9, MYC) by qPCR.[3][8]

Toxicity Study in Healthy Mice

Animal Model:

  • Healthy, immunocompetent mice (e.g., C57BL/6) can be used to assess potential effects on normal hematopoiesis.[8]

Protocol:

  • Treatment: Administer this compound at a therapeutic dose (e.g., 200 mg/kg, p.o., q.d.) or vehicle to a cohort of healthy mice for an extended period (e.g., 28 consecutive days).[8]

  • Monitoring: Monitor the mice for general health, body weight changes, and any signs of overt toxicity.[8]

  • Analysis: At the end of the treatment period, collect blood for complete blood count (CBC) analysis to assess effects on red blood cells, platelets, and various white blood cell populations.[8] Spleen weight can also be measured.[8]

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental context, including the mouse strain, cell line, and specific research questions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a native cellular environment. This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding. When a protein is stabilized by a compound, it will resist thermal denaturation at higher temperatures compared to its unbound state. TDI-11055 is a potent and selective inhibitor of the YEATS domain of the Eleven-Nineteen Leukemia (ENL) protein, a critical dependency in certain types of acute myeloid leukemia (AML).[1][2] This document provides detailed application notes and protocols for performing CETSA to confirm the target engagement of this compound with the endogenous ENL protein in leukemia cell lines.

Principle of the Assay

The CETSA workflow involves treating intact cells with the compound of interest, followed by a heat challenge across a range of temperatures. Upon heating, unbound and less stable proteins denature and aggregate. In contrast, proteins stabilized by ligand binding remain in the soluble fraction. After cell lysis and separation of the aggregated proteins by centrifugation, the amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct target engagement.

Data Presentation

The following table summarizes the key findings from CETSA experiments performed with this compound in the MOLM-13 human leukemia cell line, demonstrating the stabilization of the endogenous ENL protein.

ParameterValue/ObservationReference
Cell Line MOLM-13 (human acute myeloid leukemia)[1]
Target Protein Endogenous Eleven-Nineteen Leukemia (ENL)[1]
Compound This compound[1]
Effect This compound binds to and stabilizes the endogenous ENL protein.[1]
Specificity No significant stabilization was observed for other YEATS domain-containing proteins, GAS41 and YEATS2.[1]

Note: Specific melting temperatures (Tm) and quantitative shifts are not available in the public literature. The data is presented as qualitative observations from immunoblot analysis.

Experimental Protocols

This section provides a detailed protocol for a standard Western blot-based CETSA to assess the target engagement of this compound with endogenous ENL protein in MOLM-13 cells.

Materials and Reagents
  • Cell Line: MOLM-13 cells

  • Compound: this compound (dissolved in DMSO)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Protease and Phosphatase Inhibitor Cocktail

  • Lysis Buffer: (e.g., RIPA buffer, or a specific buffer as optimized) containing protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or Nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-ENL monoclonal antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent Substrate (ECL)

  • Thermocycler or heating blocks

Experimental Workflow

The overall workflow for the CETSA experiment is depicted in the diagram below.

CETSA_Workflow cluster_prep Cell Preparation and Treatment cluster_heat Heat Challenge cluster_lysis Lysis and Fractionation cluster_analysis Protein Analysis start Culture MOLM-13 cells treat Treat cells with this compound or DMSO (vehicle control) start->treat aliquot Aliquot cell suspensions into PCR tubes treat->aliquot heat Heat samples at a range of temperatures aliquot->heat cool Cool samples to room temperature heat->cool lyse Lyse cells cool->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect soluble protein fraction (supernatant) centrifuge->supernatant quantify Quantify protein concentration (e.g., BCA assay) supernatant->quantify sds_page SDS-PAGE quantify->sds_page western_blot Western Blot for ENL and loading control sds_page->western_blot detect Detect and quantify band intensity western_blot->detect

A diagram illustrating the key steps of the CETSA workflow.
Detailed Protocol

  • Cell Culture and Treatment:

    • Culture MOLM-13 cells in complete RPMI-1640 medium to the desired density.

    • Harvest and resuspend the cells in fresh medium.

    • Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for a specified incubation time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermocycler pre-heated to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). A no-heat control (room temperature or 37°C) should be included.

    • Heat the samples for a defined period (e.g., 3-5 minutes).

    • After heating, cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer containing protease and phosphatase inhibitors. The lysis can be facilitated by freeze-thaw cycles or sonication.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ENL overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for ENL and the loading control at each temperature for both the this compound treated and vehicle control samples.

    • Normalize the ENL band intensity to the loading control.

    • Plot the normalized ENL intensity as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured. A shift in the Tm to a higher temperature in the presence of this compound indicates target stabilization.

Signaling Pathway Context

This compound functions by inhibiting the ENL YEATS domain, which is an epigenetic "reader" that recognizes acetylated histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, including key oncogenes in AML. By binding to the ENL YEATS domain, this compound displaces ENL from chromatin, leading to the downregulation of these oncogenic transcription programs.

Signaling_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histone Tail ENL ENL YEATS Domain Histone->ENL recognizes Transcription_Machinery Transcription Machinery (e.g., SEC) ENL->Transcription_Machinery recruits Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) Transcription_Machinery->Oncogenes activates AML_Progression AML Progression Oncogenes->AML_Progression TDI11055 This compound TDI11055->ENL inhibits binding

Mechanism of action of this compound in inhibiting the ENL signaling pathway.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct binding of this compound to its intended target, the ENL protein, within the complex milieu of a living cell. The protocols and application notes provided herein offer a comprehensive guide for researchers to independently verify and explore the target engagement of this compound and other ENL inhibitors. Rigorous validation of on-target activity through methods like CETSA is a critical step in the preclinical development of novel cancer therapeutics.

References

Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) with TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for characterizing the binding of the potent and orally bioavailable inhibitor, TDI-11055, to its target, the Eleven-Nineteen Leukemia (ENL) protein, using Isothermal Titration Calorimetry (ITC). This compound is a small molecule inhibitor that targets the YEATS domain of ENL, a critical reader of histone acylation marks involved in the regulation of gene transcription.[1][2][3] Dysregulation of ENL is a key driver in certain types of acute myeloid leukemia (AML), making it a promising therapeutic target.[1][3][4] this compound displaces ENL from chromatin by blocking the interaction between its YEATS domain and acylated histones, leading to the suppression of oncogenic gene expression programs.[3][4][5]

Data Presentation

The interaction between this compound and the ENL YEATS domain has been quantitatively characterized by ITC, revealing a high-affinity binding event. The thermodynamic parameters from published studies are summarized in the table below.

CompoundTarget ProteinBinding Affinity (Kd)Stoichiometry (N)Reference
This compoundENL YEATS Domain119 nM1[4][6][7]
This compoundENL YEATS Domain0.12 µMNot Reported[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental approach to quantify its binding, the following diagrams illustrate the relevant biological pathway and the ITC workflow.

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Acylated Histone Tail ENL ENL YEATS Domain Histone->ENL Recognizes & Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogenic Genes (e.g., MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription TDI11055 This compound TDI11055->ENL Inhibits Binding ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_run Titration and Data Acquisition cluster_analysis Data Analysis Protein_Prep 1. Purify ENL YEATS Domain 2. Dialyze into ITC buffer Degas Degas both solutions Protein_Prep->Degas Ligand_Prep 1. Dissolve this compound in DMSO 2. Dilute into ITC buffer Ligand_Prep->Degas Load_Cell Load ENL YEATS Domain into the sample cell Degas->Load_Cell Load_Syringe Load this compound into the injection syringe Degas->Load_Syringe Equilibrate Equilibrate at 25°C Load_Cell->Equilibrate Load_Syringe->Equilibrate Titration Inject this compound into the sample cell in aliquots Equilibrate->Titration Measure_Heat Measure heat change after each injection Titration->Measure_Heat Integrate Integrate heat peaks Measure_Heat->Integrate Fit_Model Fit data to a binding model (e.g., one-site binding) Integrate->Fit_Model Determine_Parameters Determine Kd, ΔH, and n Fit_Model->Determine_Parameters

References

Application Notes and Protocols for Gene Expression Analysis Following TDI-11055 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting gene expression analysis to investigate the effects of TDI-11055, a potent and orally bioavailable inhibitor of the eleven-nineteen leukemia (ENL) YEATS domain.[1][2][3][4] The protocols outlined below cover experimental design, execution, and data analysis for researchers aiming to understand the transcriptional consequences of ENL inhibition by this compound in relevant biological systems, particularly in the context of acute myeloid leukemia (AML).[3][4]

Introduction to this compound and its Mechanism of Action

This compound is a small-molecule inhibitor that targets the YEATS domain of ENL, an epigenetic "reader" protein.[1][2][3] The ENL protein plays a critical role in driving oncogenic transcriptional programs in certain cancers, most notably AML with MLL rearrangements or NPM1 mutations.[3][4][5] this compound functions by displacing ENL from chromatin, thereby preventing its interaction with acetylated histones.[2][4] This displacement leads to a rapid decrease in the recruitment of ENL-associated transcriptional machinery, including the Super Elongation Complex and DOT1L, ultimately suppressing the expression of key oncogenes such as MYC and HOXA9.[3][4][6]

Data Presentation: Summarizing Quantitative Gene Expression Data

A crucial aspect of gene expression analysis is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing the results of a differential gene expression analysis comparing this compound treated samples to a vehicle control.

Table 1: Differentially Expressed Genes in AML Cells Treated with this compound

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
MYC-1.581.2e-154.5e-15
HOXA9-2.103.4e-201.1e-19
MYB-1.255.6e-121.8e-11
Gene X+1.807.8e-102.2e-9
Gene Y-1.459.1e-92.5e-8
............

This table presents example data and should be populated with findings from your specific experiment.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for gene expression analysis.

TDI11055_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Acylated Histone ENL ENL Protein ENL->Histone Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L ENL->DOT1L Recruits PolII RNA Pol II SEC->PolII Activates DOT1L->PolII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Oncogenic Gene Transcription Oncogenes->Transcription TDI11055 This compound TDI11055->ENL Inhibits binding Gene_Expression_Workflow A 1. Cell Culture and Treatment (e.g., AML cell lines) B 2. RNA Extraction A->B C 3. Library Preparation B->C D 4. RNA Sequencing (RNA-Seq) C->D E 5. Data Quality Control (QC) D->E F 6. Read Alignment and Quantification E->F G 7. Differential Gene Expression Analysis F->G H 8. Pathway and Functional Enrichment Analysis G->H I 9. Data Visualization and Interpretation H->I

References

Application Notes and Protocols for Studying ENL-Dependent Gene Regulation with TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eleven-nineteen leukemia (ENL), encoded by the MLLT1 gene, is an epigenetic reader protein crucial for the regulation of gene transcription.[1][2][3] Its YEATS domain specifically recognizes acetylated and crotonylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of target genes.[1][2][4] Dysregulation of ENL activity is strongly implicated in the pathogenesis of several cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, where it helps maintain oncogenic gene expression programs.[1][5][6][7]

TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL YEATS domain.[5][7][8][9] By binding to the acyl-lysine pocket of the YEATS domain, this compound competitively displaces ENL from chromatin.[5][7][8] This leads to a rapid reduction in the chromatin occupancy of ENL and its associated transcriptional complexes, such as the Super Elongation Complex (SEC) and DOT1L, impairing transcription elongation.[1][2] Consequently, this compound treatment suppresses the expression of key oncogenes, including MYC, HOXA9/10, and MYB, inducing cellular differentiation and blocking disease progression in preclinical AML models.[5][8][10] These application notes provide a summary of this compound's activity and detailed protocols for its use in studying ENL-dependent gene regulation.

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterValueAssay TypeNotes
ENL YEATS IC50 0.05 µMTR-FRETMeasures disruption of ENL-histone peptide interaction.[8]
AF9 YEATS IC50 0.07 µMTR-FRETShows similar potency against the close paralog AF9.[8]
GAS41/YEATS2 IC50 >100 µMTR-FRETDemonstrates high selectivity over other YEATS domains.[8]
ENL YEATS Kd 0.12 - 0.15 µMIsothermal Titration Calorimetry (ITC)Confirms direct binding affinity to the ENL YEATS domain.[1][8]
Cellular Activity of this compound in AML Cell Lines
Cell LineGenotype8-Day Viability IC50Reference
MV4;11 MLL-AF40.10 - 0.27 µM[1][5]
MOLM-13 MLL-AF9Potent Inhibition (IC50 not specified)[5][7]
OCI-AML2 MLL-AF6Potent Inhibition (IC50 not specified)[5][7]
ML-2 MLL-AF6Potent Inhibition (IC50 not specified)[5][7]
OCI-AML3 NPM1-mutatedStrong Inhibition (IC50 not specified)[7]
HL-60, K562, U937, JURKAT Non-MLL rearrangedMinimal Effect[5][7]

Visualizations

TDI_11055_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_inhibition Inhibition by this compound Histone Acylated Histone Tail DNA DNA ENL ENL Protein (YEATS Domain) ENL->Histone Binds to Ac-Lysine SEC Super Elongation Complex (SEC) ENL->SEC Recruits Blocked_ENL ENL Blocked PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogenes (MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Active Transcription Oncogenes->Transcription Blocked_Transcription Transcription Suppressed Oncogenes->Blocked_Transcription TDI11055 This compound TDI11055->ENL Binds to YEATS Domain Blocked_ENL->SEC Differentiation Cell Differentiation Blocked_Transcription->Differentiation

Caption: Mechanism of action of this compound in blocking ENL-dependent transcription.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis start Start with AML Cell Lines (e.g., MV4;11) treatment Treat cells with This compound vs. DMSO start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability colony Colony Formation Assay treatment->colony chip ChIP-seq/qPCR (for ENL occupancy) treatment->chip rna RNA-seq/RT-qPCR (for gene expression) treatment->rna cetsa CETSA (for target engagement) treatment->cetsa analysis_viability Determine IC50 values viability->analysis_viability analysis_colony Quantify clonogenic potential colony->analysis_colony analysis_chip Assess ENL displacement from chromatin chip->analysis_chip analysis_rna Identify differentially expressed genes rna->analysis_rna analysis_cetsa Confirm target binding in cells cetsa->analysis_cetsa

Caption: General experimental workflow for characterizing this compound effects.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • AML cell lines (e.g., MV4;11, OCI-AML3) and control lines (e.g., K562)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, #G7572)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add 10 µL of the diluted this compound or DMSO control to the respective wells.

  • Incubate the plate for 8 days at 37°C in a humidified incubator with 5% CO2.[5]

  • On day 8, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]

Colony Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity and clonogenic potential of AML cells.

Materials:

  • AML cell lines or primary patient samples

  • MethoCult™ H4230 medium (STEMCELL Technologies) or similar semi-solid medium

  • IMDM

  • FBS

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well plates or 35 mm dishes

Procedure:

  • Prepare a cell suspension of 1 x 10^4 cells/mL in IMDM with 2% FBS.

  • In a separate tube, prepare the final plating mixture. For each dish, mix 300 µL of the cell suspension (3,000 cells) with the desired final concentration of this compound (e.g., 1 µM, 10 µM) or DMSO.[5]

  • Add 3 mL of MethoCult™ medium to the tube and vortex thoroughly to ensure a homogenous mixture.

  • Let the mixture stand for 5-10 minutes to allow bubbles to rise.

  • Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each 35 mm dish.

  • Gently tilt and rotate the dish to ensure the medium spreads evenly.

  • Place the dishes inside a larger petri dish with a small, open dish of sterile water to maintain humidity.

  • Incubate at 37°C, 5% CO2 for 10-14 days.

  • After incubation, count the number of colonies (defined as aggregates of >50 cells) in each dish using a microscope.

  • Quantify the results as the percentage of colonies relative to the DMSO control.

Chromatin Immunoprecipitation (ChIP)

This protocol details the procedure to assess the occupancy of ENL on the chromatin of target genes and its displacement by this compound.

Materials:

  • AML cells (e.g., MOLM-13) treated with this compound (e.g., 5 µM for 24 hours) or DMSO.[7]

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Lysis Buffer and Dilution Buffer

  • Protease inhibitors

  • Anti-ENL antibody (or anti-FLAG antibody for tagged protein) and control IgG

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for target genes (MYC, HOXA9) for qPCR analysis

Procedure:

  • Cross-linking: Treat ~1x10^7 cells per condition. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation. Quench by adding glycine to a final concentration of 125 mM for 5 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse to release nuclei.

  • Chromatin Shearing: Resuspend nuclei in a sonication buffer. Sonicate the chromatin to obtain DNA fragments of 200-1000 bp. Centrifuge to pellet debris.

  • Immunoprecipitation: Dilute the sheared chromatin. Pre-clear with Protein A/G beads. Incubate a fraction of the chromatin overnight at 4°C with an anti-ENL antibody or control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and rotate for 2 hours at 4°C.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C for at least 4 hours with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Analyze the enrichment of specific DNA sequences (e.g., promoters of MYC, HOXA9) by qPCR.[8] Results are typically presented as fold enrichment over the IgG control. For genome-wide analysis, proceed with library preparation for ChIP-sequencing.

Gene Expression Analysis by RT-qPCR

This protocol measures changes in the mRNA levels of ENL target genes following this compound treatment.

Materials:

  • AML cells treated with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM for 72 hours) or DMSO.[10]

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (MYC, HOXA9, MYB) and a housekeeping gene (B2M or GAPDH)

Procedure:

  • RNA Extraction: Harvest ~1-5x10^6 cells per condition and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qPCR: Set up qPCR reactions in triplicate for each gene (target and housekeeping) and each condition. A typical reaction includes cDNA, forward and reverse primers, and SYBR Green master mix.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the DMSO-treated control.[10]

Conclusion

This compound is a valuable chemical probe for elucidating the role of ENL in gene regulation and for exploring ENL inhibition as a therapeutic strategy in AML and other cancers. The protocols provided herein offer a framework for researchers to investigate the on-target effects of this compound, from its impact on cell viability and clonogenicity to its precise molecular mechanism of displacing ENL from chromatin and suppressing oncogenic transcription.

References

Application Notes and Protocols: Inducing Differentiation in AML Cells with TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the eleven–nineteen leukemia (ENL) protein. This compound induces differentiation in specific subtypes of Acute Myeloid Leukemia (AML) by targeting the YEATS domain of ENL, a critical reader of histone acylation. These notes and the accompanying protocols are intended to guide researchers in utilizing this compound for preclinical studies in AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific molecular subtypes, such as those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c), are particularly aggressive and often have a poor prognosis.[1][2] The ENL protein, a member of the YEATS domain family of acetyl-lysine readers, has been identified as a critical dependency for the survival and proliferation of these AML subtypes.[1][2][3]

This compound is a first-in-class ENL inhibitor that demonstrates significant therapeutic potential.[4][5] It functions by competitively blocking the interaction of the ENL YEATS domain with acetylated histones on the chromatin.[1][2] This displacement of ENL from key oncogenic gene loci, including MYC and the HOXA cluster, leads to the suppression of leukemogenic gene expression programs and the induction of cellular differentiation.[1][2][6] Preclinical studies have shown that this compound effectively inhibits the growth of MLL-r and NPM1-mutated AML cell lines and primary patient samples, and blocks disease progression in xenograft models.[1][2][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound in AML Cell Lines
Cell LineGenotypeIC50 (nM)Reference
MV4;11MLL-AF4~10[1]
MOLM-13MLL-AF9~10[1]
OCI-AML2MLL-AF6~100[7]
OCI-AML3NPM1c~10[1]
HL-60MLL-wt, NPM1-wt>10,000[1]
K562MLL-wt, NPM1-wt>10,000[1]
Table 2: Effect of this compound on Colony Formation of AML Primary Patient Samples
AML SubtypeThis compound ConcentrationColony Formation Inhibition (%)Reference
MLL-r1 µM~50%[6]
MLL-r10 µM~90%[6]
NPM1-mutated1 µM~40%[6]
NPM1-mutated10 µM~80%[6]

Signaling Pathway and Mechanism of Action

This compound acts as a targeted epigenetic modulator. The diagram below illustrates its mechanism of action in AML cells.

TDI11055_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acylated Histone ENL ENL Protein Histone->ENL recognizes DNA DNA PolII RNA Polymerase II ENL->PolII recruits Oncogenes Oncogenes (MYC, HOXA9) PolII->Oncogenes transcribes Differentiation Cellular Differentiation Apoptosis Apoptosis Proliferation Leukemic Proliferation Oncogenes->Proliferation drives TDI11055 This compound TDI11055->ENL inhibits binding TDI11055->Differentiation induces TDI11055->Apoptosis induces Proliferation->Differentiation differentiation block

Caption: Mechanism of action of this compound in AML cells.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

Cell_Viability_Workflow start Start seed_cells Seed AML cells in 96-well plates start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for 72-96 hours add_drug->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end Colony_Formation_Workflow start Start prep_cells Prepare single-cell suspension of AML cells start->prep_cells mix_methocult Mix cells with MethoCult™ medium containing this compound prep_cells->mix_methocult plate_cells Plate cell mixture in 35mm dishes mix_methocult->plate_cells incubate Incubate for 10-14 days plate_cells->incubate stain_colonies Stain colonies with iodonitrotetrazolium chloride incubate->stain_colonies count_colonies Count colonies (>50 cells) stain_colonies->count_colonies end End count_colonies->end Flow_Cytometry_Workflow start Start treat_cells Treat AML cells with This compound for 5-7 days start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_antibodies Stain with fluorescently conjugated antibodies (e.g., anti-CD11b, anti-CD14) harvest_cells->stain_antibodies wash_cells Wash to remove unbound antibodies stain_antibodies->wash_cells acquire_data Acquire data on a flow cytometer wash_cells->acquire_data analyze_data Analyze marker expression acquire_data->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Navigating TDI-11055 Administration: A Technical Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent and orally bioavailable ENL/AF9 YEATS domain inhibitor, TDI-11055, successful in vivo studies hinge on appropriate solubility and formulation. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to ensure the effective use of this compound in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO). Commercial suppliers indicate a solubility of up to 100 mg/mL in DMSO, though sonication may be required to achieve this concentration.[1][2] For cellular assays, it is crucial to ensure the final DMSO concentration in the culture medium does not exceed levels that could induce toxicity or off-target effects, typically below 0.1%.

Q2: How should I formulate this compound for oral administration in mice?

A successfully used formulation for oral gavage in mice consists of a solution of 5% DMSO and 95% of 10% (w/v) Kleptose® HPB in water.[3] This vehicle is designed to enhance the solubility and bioavailability of the compound for in vivo studies.

Q3: What is the reported oral bioavailability of this compound?

This compound has been demonstrated to have high oral bioavailability, with reports of F% (oral bioavailability) being greater than 100% in mice at doses of 30 to 100 mg/kg.[4] In rats, the oral bioavailability was reported as 31%.[5] This excellent absorption profile makes it a suitable candidate for oral administration in animal models.[4][5][6][7][8]

Q4: Has this compound been shown to be effective in in vivo models?

Yes, oral treatment with this compound has demonstrated efficacy in blocking disease progression in both cell line-derived and patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutated acute myeloid leukemia (AML).[4][5][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous solutions. Low aqueous solubility of the compound.For in vivo oral dosing, use the recommended formulation of 5% DMSO and 95% of 10% (w/v) Kleptose® HPB.[3] This co-solvent and cyclodextrin-based vehicle is designed to maintain solubility. For in vitro assays, ensure the final concentration of DMSO is sufficient to keep the compound in solution without affecting the cells.
Inconsistent results in animal studies. Improper formulation leading to variable absorption.Strictly adhere to the detailed formulation protocol. Ensure the Kleptose® HPB is fully dissolved before adding DMSO and this compound. Prepare the formulation fresh before each use if stability is a concern.
Difficulty dissolving this compound in DMSO for stock solutions. The compound may require energy to fully dissolve at high concentrations.Use of an ultrasonic bath is recommended to aid in the dissolution of this compound in DMSO, particularly at higher concentrations.[1]

Quantitative Data Summary

Table 1: In Vitro Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (257.42 mM)Ultrasonic assistance may be needed.[1]
DMSO80 mg/mL (205.94 mM)Sonication is recommended.[2]
DMSO10 mMNo specific notes provided.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteOral Bioavailability (F%)Half-life (t½)Reference
Mice30-100 mg/kgOral>100%~5 hours (at higher doses)[4]
RatsNot SpecifiedOral31%Not Specified[5]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage in Mice

This protocol details the preparation of a this compound formulation suitable for oral administration in preclinical mouse models, based on a successfully used vehicle.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Kleptose® HPB (hydroxypropyl-β-cyclodextrin)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the 10% (w/v) Kleptose® HPB solution:

    • Weigh the required amount of Kleptose® HPB.

    • In a sterile container, dissolve the Kleptose® HPB in sterile water to achieve a final concentration of 10% (w/v). For example, to make 10 mL of solution, dissolve 1 g of Kleptose® HPB in a final volume of 10 mL of sterile water.

    • Mix thoroughly until the Kleptose® HPB is completely dissolved. Gentle warming may aid dissolution.

  • Prepare the dosing vehicle:

    • In a sterile conical tube, combine 5% DMSO with 95% of the 10% (w/v) Kleptose® HPB solution. For example, to prepare 1 mL of the final vehicle, mix 50 µL of DMSO with 950 µL of the 10% Kleptose® HPB solution.

    • Vortex the mixture to ensure homogeneity.

  • Prepare the final this compound formulation:

    • Weigh the required amount of this compound to achieve the desired final concentration in the dosing vehicle. The dosing volume for mice is typically 10 mL/kg.

    • Add the this compound powder to the prepared dosing vehicle.

    • Vortex thoroughly to suspend the compound. If necessary, use a sonicator to aid in dissolution and create a homogenous suspension.

  • Administration:

    • Administer the formulation to the mice via oral gavage at the calculated dose volume based on their body weight.

    • It is recommended to prepare the formulation fresh on the day of dosing.

Visualized Workflows and Pathways

TDI_11055_Formulation_Workflow cluster_kleptose Prepare 10% Kleptose® HPB Solution cluster_vehicle Prepare Dosing Vehicle cluster_formulation Prepare Final Formulation k1 Weigh Kleptose® HPB k2 Dissolve in Sterile Water k1->k2 v1 Measure 95% Kleptose® Solution k2->v1 v3 Mix Thoroughly v1->v3 v2 Measure 5% DMSO v2->v3 f2 Add to Dosing Vehicle v3->f2 f1 Weigh this compound f1->f2 f3 Vortex/Sonicate f2->f3 admin Administer to Animal f3->admin Oral Administration

Caption: Workflow for the preparation of this compound for in vivo oral dosing.

ENL_Inhibition_Pathway TDI_11055 This compound TDI_11055->Block ENL ENL YEATS Domain ENL_Binding ENL Binds to Acylated Histones ENL->ENL_Binding Acylated_Histones Acylated Histones on Chromatin Acylated_Histones->ENL_Binding Gene_Transcription Oncogenic Gene Transcription ENL_Binding->Gene_Transcription Promotes Leukemia_Progression Leukemia Progression Gene_Transcription->Leukemia_Progression Drives Block->ENL_Binding Inhibition

Caption: Mechanism of action of this compound in inhibiting ENL-driven oncogenesis.

References

Technical Support Center: Overcoming TDI-11055 Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the ENL YEATS domain inhibitor, TDI-11055, in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) protein.[1][2][3][4] It specifically targets the YEATS domain of ENL, blocking its interaction with acylated histones on the chromatin.[1][3][4] This displacement of ENL from chromatin leads to the suppression of key oncogenic gene expression programs, including those driven by MYC and HOXA9, which are critical for the survival and proliferation of certain AML subtypes.[1][2] The ultimate effect is a reduction in cell proliferation and induction of cellular differentiation in sensitive AML cells.[1][2][5]

Q2: Which AML cell lines are expected to be sensitive to this compound?

A2: AML cell lines with MLL-rearrangements (MLL-r) or NPM1 mutations are typically sensitive to this compound.[1][2][4][5] Examples of sensitive cell lines include MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI-AML2 (MLL-AF6), and ML2 (MLL-AF6).[1][6] In contrast, non-MLL rearranged cell lines such as HL60, K562, U937, and JURKAT have been shown to be largely insensitive to this compound.[2][6]

Q3: My AML cell line, which was initially sensitive to this compound, has developed resistance. What is the most likely cause?

A3: The most well-documented mechanism of acquired resistance to this compound in AML cell lines is a specific mutation within the ENL gene.[1][2][4][5] A CRISPR-Cas9 mediated mutagenesis screen identified an in-frame deletion, p.108_111delLEGN, in the loop region adjacent to the acyl-binding pocket of the ENL YEATS domain.[1] This mutation has been shown to reduce the binding affinity of this compound to the ENL protein, thereby conferring resistance.[1]

Q4: How can I confirm if my resistant cell line has the known ENL mutation?

A4: To confirm the presence of the p.108_111delLEGN mutation or other potential mutations in the ENL gene, you should perform Sanger sequencing of the ENL coding region. Extract genomic DNA from both your resistant and parental (sensitive) cell lines and amplify the relevant exons of the ENL gene by PCR. Sequencing the PCR products will reveal any genetic alterations.

Q5: Are there other potential, yet undocumented, mechanisms of resistance to this compound?

A5: While a specific ENL mutation is the primary validated mechanism, other resistance mechanisms observed with targeted therapies in AML could potentially play a role, though they have not been specifically reported for this compound. These could include:

  • Upregulation of bypass signaling pathways: Activation of parallel signaling pathways that compensate for the inhibition of the ENL-dependent oncogenic program.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.[7]

  • Alterations in downstream effectors: Genetic or epigenetic changes in genes downstream of ENL that uncouple the oncogenic program from ENL's activity.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing this compound resistance in your AML cell line experiments.

Experimental Workflow for Investigating this compound Resistance

experimental_workflow cluster_observe Observation cluster_confirm Confirmation cluster_investigate Investigation cluster_analyze Analysis & Further Steps observe_resistance Observe Decreased Sensitivity to this compound (e.g., increased IC50 in viability assay) confirm_phenotype Confirm Resistance Phenotype (e.g., long-term proliferation assay, colony formation assay) observe_resistance->confirm_phenotype Start Troubleshooting sequence_enl Sequence ENL Gene (Sanger sequencing of parental vs. resistant cells) confirm_phenotype->sequence_enl check_target Assess ENL Target Gene Expression (RT-qPCR for MYC, HOXA9) confirm_phenotype->check_target mutation_found ENL Mutation (e.g., p.108_111delLEGN) Found? sequence_enl->mutation_found no_mutation No ENL Mutation Found check_target->no_mutation combination_therapy Consider Combination Therapy mutation_found->combination_therapy Yes pathway_analysis Investigate Bypass Pathways (e.g., RNA-seq, phosphoproteomics) no_mutation->pathway_analysis No pathway_analysis->combination_therapy

Caption: A stepwise workflow for troubleshooting this compound resistance.

Issue 1: Decreased potency of this compound in cell viability assays.

Possible Cause Recommended Action Expected Outcome
Development of Acquired Resistance 1. Perform a dose-response curve with a wider concentration range of this compound on your resistant cells and compare it to the parental, sensitive cell line. 2. Conduct a colony formation assay in the presence of this compound.A rightward shift in the IC50 value for the resistant cell line. Resistant cells will form colonies at this compound concentrations that are cytotoxic to parental cells.
Compound Instability 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions of the compound.Restoration of expected potency if the compound was degraded.
Cell Line Contamination or Misidentification 1. Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for mycoplasma contamination.Confirmation of the correct, uncontaminated cell line.

Issue 2: Confirmed resistance, but the underlying mechanism is unknown.

Possible Cause Recommended Action Expected Outcome
On-Target ENL Mutation 1. Extract genomic DNA from both resistant and parental cell lines. 2. PCR amplify and Sanger sequence the coding region of the ENL gene. Pay close attention to the region encoding the YEATS domain.Identification of the p.108_111delLEGN deletion or other mutations in the resistant cell line that are absent in the parental line.
Lack of Target Engagement 1. Treat parental and resistant cells with this compound. 2. Perform RT-qPCR to measure the mRNA levels of known ENL target genes, such as MYC and HOXA9.In resistant cells, the expression of MYC and HOXA9 will not be suppressed by this compound treatment, unlike in the parental cells.
Activation of Bypass Pathways 1. Perform RNA-sequencing on parental and resistant cells, with and without this compound treatment. 2. Conduct phosphoproteomic analysis to identify upregulated signaling pathways in resistant cells.Identification of differentially expressed genes or hyperactivated signaling pathways (e.g., RAS/MAPK) in the resistant cells.

Signaling Pathways

This compound Mechanism of Action and Resistance

tdi11055_moa_resistance cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell TDI11055_S This compound ENL_WT Wild-Type ENL TDI11055_S->ENL_WT Inhibits Ac_Histone_S Acylated Histone ENL_WT->Ac_Histone_S Binds Oncogenes_S Oncogenes (MYC, HOXA9) ENL_WT->Oncogenes_S Activates Transcription Chromatin_S Chromatin Proliferation_S Cell Proliferation Oncogenes_S->Proliferation_S Promotes Differentiation_S Differentiation Oncogenes_S->Differentiation_S Inhibits TDI11055_R This compound ENL_Mut Mutant ENL (p.108_111delLEGN) TDI11055_R->ENL_Mut Reduced Binding Ac_Histone_R Acylated Histone ENL_Mut->Ac_Histone_R Binds Oncogenes_R Oncogenes (MYC, HOXA9) ENL_Mut->Oncogenes_R Activates Transcription Chromatin_R Chromatin Proliferation_R Cell Proliferation Oncogenes_R->Proliferation_R Promotes Differentiation_R Differentiation Oncogenes_R->Differentiation_R Inhibits

Caption: Mechanism of this compound action and the on-target resistance mutation.

Experimental Protocols

1. Cell Viability Assay (Dose-Response Curve)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed AML cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.

    • Add 100 µL of the diluted compound or DMSO control to the appropriate wells.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTS assay according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

    • Normalize the data to the DMSO control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

2. Colony Formation Assay

  • Objective: To assess the long-term effect of this compound on the clonogenic potential of AML cells.

  • Methodology:

    • Prepare a single-cell suspension of your AML cell line.

    • Plate 500-1,000 cells per well in a 6-well plate containing 2 mL of methylcellulose-based medium (e.g., MethoCult™ H4230, STEMCELL Technologies).

    • Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or a DMSO control to the medium before plating.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days, until colonies are visible.

    • Count the number of colonies (defined as a cluster of >50 cells) in each well.

    • Calculate the plating efficiency and normalize the results to the DMSO control.

3. RT-qPCR for ENL Target Gene Expression

  • Objective: To measure the effect of this compound on the transcription of ENL target genes.

  • Methodology:

    • Seed AML cells at a density that will not lead to overconfluence during the treatment period.

    • Treat the cells with this compound at a relevant concentration (e.g., 1x and 10x the IC50) or DMSO for 24-48 hours.

    • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol™ or a column-based kit).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using SYBR Green or TaqMan™ probes for your genes of interest (MYC, HOXA9) and a housekeeping gene for normalization (GAPDH, B2M).

    • Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.

4. Sanger Sequencing of the ENL Gene

  • Objective: To identify mutations in the ENL gene in resistant cell lines.

  • Methodology:

    • Isolate genomic DNA from both the parental (sensitive) and the this compound-resistant AML cell lines.

    • Design PCR primers to amplify the coding exons of the human ENL gene.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Purify the PCR products to remove primers and dNTPs.

    • Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

    • Align the sequencing results from the resistant and parental cell lines to the ENL reference sequence to identify any mutations.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineGenotypeSensitivity to this compoundReported IC50 Range
MV4;11MLL-AF4Sensitive10 - 100 nM
MOLM-13MLL-AF9Sensitive10 - 100 nM
OCI-AML2MLL-AF6Sensitive100 - 500 nM
ML2MLL-AF6Sensitive100 - 500 nM
OCI-AML3NPM1-mutatedSensitive100 - 500 nM
HL60Non-MLL-rInsensitive> 10 µM
K562Non-MLL-rInsensitive> 10 µM

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Effect of p.108_111delLEGN Mutation on this compound Binding

ENL YEATS DomainBinding Affinity (Kd) to this compound
Wild-Type~ 0.15 µM
p.108_111delLEGN Mutant~ 0.51 µM

Data from ITC experiments show a reduced binding affinity of this compound to the mutant ENL YEATS domain.[1]

References

Technical Support Center: Understanding and Troubleshooting ENL Mutations Conferring Resistance to TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding ENL mutations that confer resistance to the selective ENL inhibitor, TDI-11055.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) protein.[1][2] It functions by binding to the YEATS domain of ENL, which is responsible for recognizing acetylated and crotonylated histone tails.[1][2] This binding competitively displaces ENL from chromatin, thereby disrupting its role in recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to target genes.[3][4] The ultimate effect is the suppression of oncogenic gene expression programs that are critical for the survival of certain cancer cells, particularly in acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations.[2][3]

Q2: Have mutations in ENL been identified that confer resistance to this compound?

A2: Yes, a specific mutation in the YEATS domain of ENL has been identified that confers resistance to this compound.[2][5] This mutation is an in-frame deletion of four amino acids: Leucine (L), Glutamic acid (E), Glycine (G), and Asparagine (N), and is denoted as p.108_111delLEGN (or delLEGN).[5]

Q3: How was the delLEGN resistance mutation discovered?

A3: The delLEGN mutation was identified through a CRISPR-Cas9-mediated mutagenesis screen in AML cell lines (MV4;11 and OCI-AML3).[2][6] In this screen, cells were treated with this compound, and clones that survived and proliferated were selected. Deep sequencing of the ENL gene in these resistant clones revealed a significant enrichment of the delLEGN mutation.[5]

Q4: How does the delLEGN mutation confer resistance to this compound?

A4: The delLEGN mutation is located in a loop region adjacent to the acyl-binding pocket of the ENL YEATS domain.[5] This deletion alters the conformation of the binding pocket, leading to a reduced binding affinity of this compound to the ENL protein.[4][5] Isothermal titration calorimetry (ITC) experiments have quantitatively confirmed that this compound binds more weakly to the ENL delLEGN mutant compared to the wild-type protein.[4][5]

Q5: Does the delLEGN mutation affect the normal function of ENL?

A5: While the delLEGN mutation reduces the binding of this compound, it appears to at least partially retain the normal chromatin-reading function of ENL, allowing the cancer cells to survive the inhibitory pressure of the drug.[2] This is a common mechanism for on-target drug resistance.

Troubleshooting Guide

Problem: My this compound treatment is no longer effective in my cell line.

  • Possible Cause: Development of acquired resistance due to mutations in the ENL gene.

  • Troubleshooting Steps:

    • Sequence the ENL gene: Isolate genomic DNA from your resistant cell population and sequence the region encoding the YEATS domain to check for the presence of the delLEGN mutation or other potential mutations.

    • Perform a dose-response assay: Compare the IC50 value of this compound in your resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 would confirm resistance.

    • Assess ENL chromatin occupancy: Use Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing to determine if ENL is still displaced from the chromatin of target genes (e.g., MYC, HOXA9) in the presence of this compound in your resistant cells.[7]

Problem: I am trying to generate a this compound resistant cell line but am unsuccessful.

  • Possible Cause: Insufficient drug concentration or selection pressure.

  • Troubleshooting Steps:

    • Optimize this compound concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit the proliferation of the parental cell line but not immediately kill all cells, allowing for the selection of resistant clones.

    • Prolonged drug exposure: Acquired resistance can take time to develop. Continue to culture the cells in the presence of this compound for an extended period (e.g., several weeks) to allow for the emergence and expansion of resistant populations.[7]

    • Utilize CRISPR-Cas9 mutagenesis: To accelerate the process, you can perform a targeted CRISPR-Cas9 screen using sgRNAs that tile the ENL YEATS domain, such as sgENL326 and sgENL323, which have been shown to induce the delLEGN mutation.[5][6]

Quantitative Data Summary

The following table summarizes the binding affinity and cellular potency of this compound against wild-type ENL and the delLEGN resistance mutant.

ParameterWild-Type ENLENL (p.108_111delLEGN)Fold ChangeAssay
Binding Affinity (Kd) 0.15 µM0.51 µM3.4-fold decreaseIsothermal Titration Calorimetry (ITC)[4][5]
Cell Viability (IC50 in MV4;11 cells) 0.10 µM (8-day assay)Enriched population shows reduced sensitivity>10-fold increase (estimated)Cell Viability Assay[3]

Experimental Protocols

CRISPR-Cas9 Mutagenesis Screen for Resistance Mutations

This protocol outlines the general steps for identifying drug resistance mutations using a pooled CRISPR-Cas9 screen.

  • sgRNA Library Design and Preparation:

    • Design a pooled library of single-guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest (e.g., the ENL YEATS domain). Include non-targeting control sgRNAs.

    • Synthesize and clone the sgRNA library into a lentiviral vector that also expresses Cas9.

  • Cell Line Transduction:

    • Transduce the target cancer cell line (e.g., MV4;11) with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single sgRNA.

  • Drug Selection:

    • Culture the transduced cells in the presence of either DMSO (vehicle control) or this compound at a concentration that inhibits cell growth but allows for the survival of resistant clones.

    • Maintain the drug selection for a sufficient period (e.g., 4 weeks) to allow for the enrichment of resistant populations.

  • Genomic DNA Extraction and Sequencing:

    • Isolate genomic DNA from the initial (pre-treatment) and final (post-treatment) cell populations.

    • Amplify the sgRNA cassette from the genomic DNA using PCR.

    • Perform deep sequencing of the PCR products to determine the relative abundance of each sgRNA in the different treatment groups.

  • Data Analysis:

    • Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population. These sgRNAs likely target regions of the gene that, when mutated, confer resistance.

    • Sequence the targeted gene in cells expressing the enriched sgRNAs to identify the specific resistance-conferring mutations.

Isothermal Titration Calorimetry (ITC)

This protocol describes the measurement of binding affinity between this compound and the ENL YEATS domain.

  • Protein and Compound Preparation:

    • Express and purify the wild-type and mutant ENL YEATS domain proteins.

    • Dissolve this compound in a buffer that is compatible with the protein and the ITC instrument. The final buffer for both the protein and the compound must be identical to avoid heats of dilution.

  • ITC Experiment Setup:

    • Load the purified ENL YEATS domain protein into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein-containing sample cell.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

ENL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Histone Acetylated Histone Tail ENL ENL (YEATS Domain) Histone->ENL Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L ENL->DOT1L Recruits PolII RNA Polymerase II SEC->PolII Activates DOT1L->Histone Methylates (H3K79) Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription TDI11055 This compound BlockedENL ENL (YEATS Domain) TDI11055->BlockedENL Binds to & Blocks NoBinding No Binding BlockedENL->NoBinding

Caption: ENL Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_crispr CRISPR-Cas9 Mutagenesis Screen cluster_validation Resistance Validation sgRNA_library sgRNA Library Transduction TDI_selection This compound Selection sgRNA_library->TDI_selection Sequencing Deep Sequencing TDI_selection->Sequencing Mutation_ID Identification of delLEGN Mutation Sequencing->Mutation_ID ITC Isothermal Titration Calorimetry (ITC) Mutation_ID->ITC Cell_Viability Cell Viability Assays Mutation_ID->Cell_Viability ChIP_seq ChIP-seq Mutation_ID->ChIP_seq Confirmation Confirmation of Reduced Binding and Cellular Resistance ITC->Confirmation Cell_Viability->Confirmation ChIP_seq->Confirmation

Caption: Experimental workflow for identifying and validating this compound resistance mutations.

References

Optimizing TDI-11055 treatment duration and concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration and concentration of TDI-11055, a potent and orally bioavailable small-molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) YEATS domain.[1][2][3] The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the ENL YEATS domain, an epigenetic reader protein.[2][4] By binding to the YEATS domain, this compound blocks its interaction with acetylated and crotonylated histones, leading to the displacement of ENL from chromatin.[1][3][5] This disrupts the recruitment of transcriptional machinery, including the Super Elongation Complex and DOT1L, ultimately suppressing the expression of key oncogenic genes like MYC and HOXA9 that are crucial for the maintenance of certain cancers, particularly Acute Myeloid Leukemia (AML).[2][3][6]

Q2: Which cancer types or cell lines are most sensitive to this compound?

A2: Cell lines and primary patient samples with MLL rearrangements (MLL-r) or NPM1 mutations have shown high sensitivity to this compound.[2][3][5] Examples of responsive human leukemia cell lines include MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI-AML2 (MLL-AF6), and ML2 (MLL-AF6).[3][7] In contrast, non-MLL rearranged cell lines such as HL60, K562, U937, and JURKAT are largely insensitive to the compound.[3]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: For cell-based assays, a starting concentration in the range of 0.1 µM to 10 µM is recommended. Dose-response viability curves for sensitive cell lines show profound inhibitory effects in the nanomolar to low micromolar range.[2][3] For example, the 8-day viability IC50 for the MV4;11 cell line is approximately 0.10 µM.[2] A concentration as low as 0.1 µmol/L has been shown to decrease the expression of oncogenes like MYC.[3]

Q4: What is a suitable treatment duration for in vitro studies?

A4: The optimal treatment duration will depend on the specific assay. For cell viability and proliferation assays, treatment durations of up to 8 days have been shown to be effective.[2][3] For mechanistic studies looking at changes in gene expression or chromatin occupancy, shorter time points (e.g., 24 hours) may be sufficient to observe significant effects before the onset of broad cellular phenotypes.[6]

Q5: What is a recommended dosing regimen for in vivo studies?

A5: In mouse xenograft models of MLL-rearranged and NPM1-mutated AML, oral dosing of this compound at 100 mg/kg or 200 mg/kg daily has been shown to be effective in blocking disease progression without overt toxicity.[2][3][8] A dose of 100 mg/kg in mice resulted in unbound plasma exposures exceeding the cellular IC50 for up to 15 hours.[2]

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected anti-proliferative effects in a sensitive cell line.

Possible Cause Troubleshooting Steps Expected Outcome
Compound Instability or Degradation 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. 2. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[4] 3. Minimize freeze-thaw cycles.Consistent and reproducible dose-dependent inhibition of cell proliferation.
Suboptimal Cell Culture Conditions 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Maintain consistent cell seeding densities across experiments. 3. Regularly test for mycoplasma contamination.Reduced variability in cell viability readouts and a clear dose-response curve.
Incorrect Assay Duration 1. For some cell lines, the anti-proliferative effects of ENL inhibition may take several days to become apparent. 2. Extend the treatment duration (e.g., up to 8 days), ensuring to replenish the media with fresh this compound as needed.[2][8]A more pronounced and significant reduction in cell viability at effective concentrations.

Issue 2: High variability in colony formation assays.

Possible Cause Troubleshooting Steps Expected Outcome
Uneven Cell Seeding 1. Ensure a single-cell suspension before plating by gently pipetting to break up clumps. 2. Mix the cell suspension thoroughly before aliquoting into semi-solid media.More uniform distribution of colonies, leading to less variability in colony counts between replicate plates.
Inappropriate this compound Concentration 1. Perform a dose-response experiment to determine the optimal concentration for inhibiting colony formation. Concentrations of 1 µM and 10 µM have been shown to be effective.[7][9] 2. Ensure the compound is thoroughly mixed into the semi-solid medium.A clear, concentration-dependent decrease in the number and size of colonies.
Edge Effects in Multi-well Plates 1. To minimize evaporation from outer wells, fill the outer wells of the plate with sterile water or PBS. 2. Ensure proper humidity in the incubator.More consistent colony growth across all wells of the plate.

Issue 3: No significant change in the expression of target genes (MYC, HOXA9) after this compound treatment.

Possible Cause Troubleshooting Steps Expected Outcome
Inappropriate Time Point for Analysis 1. The transcriptional effects of this compound can be rapid. Collect samples at earlier time points (e.g., 6, 12, or 24 hours) post-treatment.[6] 2. Perform a time-course experiment to identify the optimal window for observing changes in gene expression.Detection of a significant downregulation of ENL target genes at the optimal time point.
Cell Line Insensitivity 1. Confirm that the cell line being used is dependent on ENL for the expression of the target genes. Use a known sensitive cell line (e.g., MV4;11) as a positive control.[3]Downregulation of target genes in the positive control cell line, confirming the activity of the compound.
RNA Degradation 1. Use an RNA stabilization reagent immediately after cell lysis. 2. Ensure all reagents and equipment are RNase-free. 3. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with qPCR or RNA-seq.High-quality RNA leading to reliable and reproducible gene expression data.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay Cell Line Metric Value Reference
ENL YEATS Domain Inhibition-TR-FRET IC500.05 µM[3]
AF9 YEATS Domain Inhibition-TR-FRET IC500.07 µM[3]
ENL YEATS Domain Binding-Kd0.12 µM[2]
Cell Viability (8 days)MV4;11IC500.10 µM[2]
Cell Viability (8 days)MOLM-13IC50~0.2 µM[3]
Cell Viability (8 days)OCI-AML2IC50~0.5 µM[3]
Cell Viability (8 days)ML2IC50~0.4 µM[3]

Table 2: In Vivo Dosing and Pharmacokinetics of this compound

Parameter Species Dose Value Reference
Oral Bioavailability (F%)Rat-31%[2]
Plasma ExposureMouse100 mg/kg (oral)Unbound plasma concentrations exceeded cell IC50 out to 15 h[2]
Efficacy StudiesMouse (Xenograft)200 mg/kg (oral, daily)Blocked disease progression[3]

Experimental Protocols

1. Cell Viability Assay

  • Objective: To determine the concentration-dependent effect of this compound on the proliferation of leukemia cell lines.

  • Methodology:

    • Seed leukemia cells (e.g., MV4;11, MOLM-13) in 96-well plates at an appropriate density.

    • Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubate the plates for the desired duration (e.g., 8 days).

    • Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).

    • Measure luminescence using a plate reader.

    • Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.

2. Colony Formation Assay

  • Objective: To assess the effect of this compound on the self-renewal capacity of leukemia cells.

  • Methodology:

    • Prepare a single-cell suspension of leukemia cells.

    • Mix the cells with semi-solid medium (e.g., MethoCult™) containing this compound at various concentrations or DMSO.

    • Plate the mixture in 6-well plates or 35 mm dishes.

    • Incubate for 10-14 days until colonies are visible.

    • Stain and count the colonies.

    • Quantify the number and size of colonies relative to the DMSO control.[7]

3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Objective: To measure the inhibitory effect of this compound on the interaction between the ENL YEATS domain and an acylated histone peptide.[3][7]

  • Methodology:

    • Combine the ENL YEATS domain (often tagged with a donor fluorophore, e.g., terbium) and a biotinylated histone H3 peptide acylated at a specific lysine residue (e.g., H3K9ac) in an assay buffer.

    • Add streptavidin conjugated to an acceptor fluorophore (e.g., d2).

    • Add this compound at various concentrations.

    • Incubate to allow the binding reaction to reach equilibrium.

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

    • The ratio of acceptor to donor emission is proportional to the binding. Inhibition is observed as a decrease in this ratio.

Mandatory Visualizations

TDI11055_Signaling_Pathway cluster_nucleus Nucleus Histone Acylated Histones (e.g., H3K9ac) ENL ENL YEATS Domain Histone->ENL binds SEC Super Elongation Complex (SEC) ENL->SEC recruits DOT1L DOT1L ENL->DOT1L recruits PolII RNA Pol II SEC->PolII activates DOT1L->PolII activates Oncogenes Oncogenes (MYC, HOXA9) PolII->Oncogenes transcribes Transcription Oncogenic Transcription Oncogenes->Transcription Leukemia Leukemia Maintenance Transcription->Leukemia TDI11055 This compound TDI11055->ENL inhibits

Caption: Mechanism of this compound action in AML.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Plan cluster_troubleshooting Troubleshooting Logic Start Start Experiment (e.g., Cell Viability Assay) Treatment Treat with This compound Start->Treatment Incubation Incubate (Time-dependent) Treatment->Incubation Readout Measure Outcome (e.g., Proliferation) Incubation->Readout Analysis Data Analysis Readout->Analysis Problem Issue: Weaker than expected effect Analysis->Problem Check_Compound Check Compound: Fresh stock? Proper storage? Problem->Check_Compound Possible Cause Check_Cells Check Cells: Healthy? Mycoplasma-free? Problem->Check_Cells Possible Cause Check_Duration Check Duration: Long enough incubation? Problem->Check_Duration Possible Cause Optimize Optimize Protocol & Re-run Experiment Check_Compound->Optimize Check_Cells->Optimize Check_Duration->Optimize

Caption: Troubleshooting workflow for unexpected experimental results.

References

TDI-11055 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of TDI-11055 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized below.

FormatStorage TemperatureDurationSpecial Instructions
Solid Powder-20°C3 yearsStore in a dry, dark place.
4°C6 monthsFor short-term storage.
In Solvent (DMSO)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
-20°C1 monthProtect from light.[1]

Q2: How do I prepare a stock solution of this compound?

A: this compound is soluble in DMSO at concentrations up to 100 mg/mL (257.42 mM).[1] For cell culture experiments, a common stock solution concentration is 10 mM in DMSO.[2] It is recommended to use newly opened, anhydrous DMSO as the solvent can be hygroscopic, which may impact solubility.[1] Sonication can aid in dissolution.[3]

Q3: What is the recommended final concentration of DMSO in my cell culture?

A: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.[3] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What is the mechanism of action of this compound?

A: this compound is a potent and selective inhibitor of the Eleven-Nineteen Leukemia (ENL) protein.[4][5] It functions by blocking the interaction of the ENL YEATS domain with acylated histones, thereby displacing ENL from chromatin.[2][5] This leads to the suppression of oncogenic gene expression programs.[2][6]

Troubleshooting Guides

Problem 1: I am observing lower than expected potency or inconsistent results in my multi-day cell culture experiments.

This could be due to the degradation of this compound in the cell culture medium at 37°C. While specific stability data in various cell culture media is not extensively published, the compound's in vivo half-life of approximately 5 hours in mice suggests it has reasonable stability in biological fluids.[4] However, degradation over several days in vitro is possible.

Solutions:

  • Medium Exchange: For experiments lasting longer than 48-72 hours, consider replacing the medium with freshly prepared medium containing this compound every 2-3 days.

  • Stability Assessment: If you suspect stability issues, you can perform a simple bioassay to test the activity of the compound over time. A detailed protocol is provided below.

  • Control Compound: Include a well-characterized, stable compound with a similar mechanism of action as a positive control in your assays.

Problem 2: I am seeing precipitation of the compound in my cell culture medium.

This compound is reported to have high solubility.[4] However, precipitation can occur if the final concentration exceeds its solubility limit in the aqueous culture medium or if it interacts with components of the serum.

Solutions:

  • Final Concentration: Ensure the final concentration of this compound in your medium is within a range where it remains soluble. While the DMSO stock is highly concentrated, the final aqueous solubility will be lower.

  • Serum Concentration: Test if reducing the serum percentage in your medium affects precipitation.

  • Preparation Method: When diluting the DMSO stock, add it to the medium dropwise while vortexing or gently swirling to ensure rapid and even dispersion. Avoid adding the stock solution as a single large volume.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework to determine the relative stability and activity of this compound in your specific cell culture medium over time.

Workflow Diagram:

G Workflow for Assessing this compound Stability cluster_0 Day 0: Preparation cluster_2 Cell Treatment & Analysis A Prepare this compound containing medium B Incubate at 37°C, 5% CO2 A->B C Day 0 (Fresh) D Day 1 (24h) E Day 2 (48h) F Day 3 (72h) H Add pre-incubated medium to cells C->H D->H E->H F->H G Seed cells in a multi-well plate G->H I Incubate for a defined period (e.g., 72h) H->I J Perform cell viability assay (e.g., MTS, CellTiter-Glo) I->J K Compare IC50 values J->K G cluster_0 Normal State cluster_1 This compound Treatment A Acetylated Histone B ENL (YEATS Domain) A->B binds C Transcriptional Machinery (e.g., Pol II) B->C recruits D Oncogene Transcription (e.g., MYC, HOXA9) C->D promotes E Acetylated Histone F ENL (YEATS Domain) F->E binding blocked H Transcriptional Machinery (e.g., Pol II) F->H recruitment blocked G This compound G->F binds & inhibits I Suppression of Oncogene Transcription H->I leads to

References

Technical Support Center: Troubleshooting TDI-11055 ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TDI-11055 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. The information is tailored for scientists and drug development professionals aiming to investigate the genomic occupancy of target proteins, such as ENL, upon treatment with this small molecule inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound ChIP-seq experiments, from initial cell treatment to final data analysis.

High Background Signal

Question: What are the common causes of high background in my ChIP-seq data after this compound treatment, and how can I resolve this?

Answer: High background can mask true binding signals and may stem from several factors. Here are the primary causes and their solutions:

  • Non-specific Antibody Binding: The antibody may bind to unintended proteins or chromatin regions.

    • Solution: Ensure you are using a ChIP-grade antibody with high specificity for the target protein. Validate antibody specificity through Western blot analysis.[1][2] Consider performing a titration to determine the optimal antibody concentration, as too much antibody can increase non-specific binding.[2][3][4]

  • Inefficient Washing: Inadequate washing steps after immunoprecipitation can lead to the retention of non-specifically bound chromatin.

    • Solution: Increase the number and stringency of your wash steps. This can include using buffers with slightly higher salt concentrations or additional wash steps with different buffers (e.g., low salt, high salt, LiCl).[3][4]

  • Cell Death Induced by this compound: Treatment with this compound might induce apoptosis or necrosis, leading to the release of "sticky" chromatin from dead cells, which contributes to background.

    • Solution: Optimize the concentration and duration of this compound treatment to minimize cell death while still achieving the desired biological effect. Perform a cell viability assay (e.g., Trypan Blue exclusion) before cross-linking to ensure a healthy cell population.

  • Contaminated Reagents: Buffers and other reagents can be a source of contamination that increases background.

    • Solution: Always use freshly prepared, sterile buffers.[3]

Low Signal or No Enrichment

Question: I am observing a very low signal or no enrichment for my target protein after this compound treatment. What could be the reason?

Answer: Low signal is a frequent issue and can be particularly concerning when expecting a change in protein occupancy due to an inhibitor. Here are potential causes and troubleshooting steps:

  • Disruption of Protein-DNA Interaction by this compound: The primary function of this compound is to inhibit the binding of proteins like ENL to acetylated histones.[5][6] A significant reduction in signal for the target protein may be the expected biological outcome.

    • Solution: To confirm this is a true biological effect, include appropriate controls. A time-course experiment with varying this compound treatment durations can reveal the dynamics of protein displacement. Also, consider a positive control locus where the protein is known to remain bound, if available.

  • Inefficient Cross-linking: Formaldehyde cross-linking may not be optimal, leading to weak preservation of protein-DNA interactions.

    • Solution: Optimize the cross-linking time and formaldehyde concentration. For some proteins, a dual cross-linking strategy (e.g., using a protein-protein cross-linker before formaldehyde) might be beneficial.[4] However, over-crosslinking can mask epitopes, so finding the right balance is crucial.[3]

  • Suboptimal Chromatin Shearing: Chromatin fragments that are too large or too small can lead to poor immunoprecipitation efficiency.

    • Solution: Optimize your sonication or enzymatic digestion protocol to achieve a fragment size distribution primarily between 200 and 600 base pairs.[4][7] Always check the fragment size on an agarose gel or Bioanalyzer before proceeding with immunoprecipitation.

  • Insufficient Starting Material: Too few cells will result in a low amount of target protein for immunoprecipitation.

    • Solution: A typical ChIP-seq experiment requires one to ten million cells per immunoprecipitation.[4] If your cell type is rare, you may need to pool samples.

Data Analysis Challenges

Question: My peak calling analysis is not yielding the expected results. What are some common pitfalls in ChIP-seq data analysis, especially in the context of inhibitor treatment?

  • Inappropriate Peak Calling Strategy: Using default parameters for peak calling software (e.g., MACS2) may not be suitable for all data types.

    • Solution: Adjust peak calling parameters based on the expected peak profile. For transcription factors, which often have sharp peaks, a more stringent p-value or q-value cutoff may be necessary. For histone modifications that can produce broad domains, a broad peak calling setting should be used.[8][9]

  • Lack of Proper Controls: Without the right controls, it is difficult to distinguish true signal from background noise.

    • Solution: Always include a matched input DNA control, which represents the basal level of chromatin accessibility.[10][11] An IgG control can also be used to assess non-specific binding of the antibody.[11] When comparing DMSO (vehicle) vs. This compound treated samples, ensure that both have their respective input controls.

  • Ignoring Blacklist Regions: Certain genomic regions are known to produce artifacts in sequencing experiments.

    • Solution: Filter your peaks against the latest ENCODE blacklist for your reference genome to remove these artifact-prone regions.[8]

    • Solution: Always perform at least two, and preferably three, biological replicates for each condition.[12] Assess the correlation between replicates before proceeding with differential binding analysis.

Quantitative Data Summary

For a successful ChIP-seq experiment, it is crucial to monitor the yield and quality of your DNA at various stages. The following table provides a general guideline for expected quantitative values.

Experimental StepParameterRecommended RangeNotes
Starting Material Cell Number1 - 10 million cellsDependent on target protein abundance and antibody efficiency.
Chromatin Shearing Fragment Size200 - 600 bpVerify with agarose gel electrophoresis or Bioanalyzer.[4][7]
Immunoprecipitation ChIP DNA Yield1 - 10 ngHighly variable depending on the target.
Library Preparation Final Library Concentration> 2 nMSufficient for sequencing.

Experimental Protocols

A detailed and optimized protocol is fundamental for reproducible ChIP-seq results. Below is a generalized workflow.

Optimized ChIP-seq Protocol for this compound Treatment

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Treat cells with the optimized concentration of this compound or vehicle (DMSO) for the desired duration.

    • Ensure high cell viability (>90%) before proceeding.

  • Cross-linking:

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

    • Wash cells twice with ice-cold PBS.[4]

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells and isolate nuclei.

    • Resuspend nuclei in a shearing buffer.

    • Sonicate the chromatin to achieve fragments between 200-600 bp. Optimization of sonication time and power is critical.[3]

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with Protein A/G beads.[3]

    • Incubate the pre-cleared chromatin with the specific ChIP-grade antibody overnight at 4°C. A no-antibody or IgG control should be run in parallel.[4]

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.[4]

  • Reverse Cross-links and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.[4]

  • Library Preparation and Sequencing:

    • Prepare the sequencing library from the purified ChIP DNA and input DNA.

    • Perform next-generation sequencing.

Visualizations

Diagram 1: General ChIP-seq Experimental Workflow

ChIP_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab (Data Analysis) start Cell Treatment (e.g., this compound) crosslink Cross-linking start->crosslink lysis Cell Lysis & Chromatin Shearing crosslink->lysis ip Immunoprecipitation lysis->ip reverse Reverse Cross-links & DNA Purification ip->reverse library Library Preparation reverse->library seq Sequencing library->seq qc Quality Control seq->qc align Alignment to Reference Genome qc->align peak Peak Calling align->peak diff Differential Binding Analysis peak->diff downstream Downstream Analysis (Motif finding, Pathway analysis) diff->downstream

Caption: A flowchart illustrating the major steps in a ChIP-seq experiment, from cell treatment to data analysis.

Diagram 2: Troubleshooting Logic for Low ChIP-seq Signal

Low_Signal_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low ChIP-seq Signal cause1 Biological Effect of this compound start->cause1 cause2 Inefficient Cross-linking start->cause2 cause3 Suboptimal Chromatin Shearing start->cause3 cause4 Poor Antibody Performance start->cause4 cause5 Insufficient Starting Material start->cause5 sol1 Review literature on this compound. Perform time-course/dose-response. cause1->sol1 Verify sol2 Optimize cross-linking time and formaldehyde concentration. cause2->sol2 Optimize sol3 Optimize sonication/enzymatic digestion. Verify fragment size. cause3->sol3 Optimize sol4 Use a validated ChIP-grade antibody. Perform antibody titration. cause4->sol4 Validate sol5 Increase cell number per IP. cause5->sol5 Increase

Caption: A troubleshooting diagram outlining potential causes and solutions for low signal in ChIP-seq experiments.

References

Interpreting TDI-11055 dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TDI-11055, a potent and selective inhibitor of the ENL YEATS domain.[1][2][3] this compound displaces ENL from chromatin, suppressing oncogenic gene expression programs, and has shown efficacy in preclinical models of acute myeloid leukemia (AML), particularly those with MLL rearrangements or NPM1 mutations.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the YEATS domain of the eleven-nineteen leukemia (ENL) protein.[1][2][3] The YEATS domain is an epigenetic "reader" that recognizes acetylated and crotonylated histone tails, tethering ENL and associated transcriptional machinery to chromatin to drive the expression of key oncogenic genes.[3] this compound competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain, displacing it from chromatin.[4][6] This leads to a reduction in the transcription of ENL target genes, such as MYC and the HOXA cluster, ultimately inducing differentiation and inhibiting the proliferation of susceptible cancer cells.[4][6]

Q2: How should I store and handle this compound?

A2: For long-term storage of the solid compound, it is recommended to store it at -20°C. For stock solutions, it is advised to store them at -80°C for up to six months or at -20°C for up to one month, protected from light.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: In which cancer types or cell lines is this compound expected to be most active?

A3: this compound has demonstrated significant activity in AML cell lines and patient-derived xenograft (PDX) models harboring MLL-rearrangements (e.g., MLL-AF4, MLL-AF9) and NPM1 mutations.[3][4][5] Cell lines such as MV4;11, MOLM-13, and OCI-AML3 have been shown to be sensitive to this compound.[4][7] In contrast, cell lines without these specific genetic alterations, like HL60 and K562, show minimal response.[4]

Q4: What is the recommended starting concentration range for in vitro experiments?

A4: Based on published data, a dose-response range of 1 nM to 10 µM is a reasonable starting point for cell viability and proliferation assays.[4] The IC50 values for sensitive AML cell lines typically fall within the nanomolar to low micromolar range.[3][4] It is always recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.[8]

Troubleshooting Dose-Response Curves

Interpreting dose-response curves is a critical step in assessing the efficacy of this compound. Below are common issues and troubleshooting suggestions.

Problem 1: No inhibition or very high IC50 value in a sensitive cell line.

Possible Causes & Solutions:

  • Compound Instability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution.

  • Incorrect Cell Seeding Density: Too high a cell density can lead to apparent resistance. Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the assay.

  • Assay Duration: The anti-proliferative effects of this compound may require a longer incubation time to become apparent. Consider extending the assay duration (e.g., from 3 days to 5 or 8 days).[4]

  • Cell Line Integrity: Verify the identity and genetic features (e.g., MLL-rearrangement) of your cell line through STR profiling and genetic analysis.

Problem 2: The dose-response curve is flat or has a very shallow slope.

Possible Causes & Solutions:

  • Off-Target Effects at High Concentrations: At very high concentrations, compounds can exhibit off-target effects that may confound the expected dose-response relationship.[9] Ensure your concentration range is appropriate and does not extend into excessively high, non-physiological levels.

  • Heterogeneous Cell Population: The cell population may contain a mix of sensitive and resistant cells. Consider single-cell cloning to establish a more homogeneous population.

  • Assay Interference: The readout method (e.g., MTT, CellTiter-Glo) might be affected by the compound at high concentrations. Run a control with the compound in cell-free media to check for direct interference with the assay reagents.

  • Complex Biological Response: A shallow slope can indicate a complex biological response, such as the induction of compensatory signaling pathways.[10]

Problem 3: The dose-response curve is biphasic or U-shaped.

Possible Causes & Solutions:

  • Multiple Targets: The compound may be interacting with more than one target, with different affinities, leading to a complex dose-response.[11][12] This is less likely with a highly selective compound like this compound but should be considered.

  • Hormesis-like Effect: Some compounds can exhibit a stimulatory effect at low doses and an inhibitory effect at high doses, resulting in a U-shaped or inverted U-shaped curve.[11][13] This can be due to receptor up- or down-regulation or the activation of different signaling pathways at different concentrations.[11]

  • Experimental Artifact: Ensure that serial dilutions are accurate and that there are no issues with the dispensing of the compound or cells in the assay plate.

Data Presentation

Table 1: In Vitro Activity of this compound in AML Cell Lines
Cell LineGenotypeAssay DurationIC50 (µM)
MV4;11MLL-AF48 days~0.1
MOLM-13MLL-AF98 days~0.2
OCI-AML3NPM1c8 days~0.5
HL-60MLL-WT, NPM1-WT8 days>10
K562MLL-WT, NPM1-WT8 days>10

Note: IC50 values are approximate and based on graphical data from published studies.[4][7] Researchers should determine these values in their own experimental systems.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).

  • Treatment: Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 3-8 days) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Readout: On the day of the assay, equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control, and fit the dose-response curve using a four-parameter logistic (4PL) regression model to determine the IC50 value.[14]

Visualizations

Signaling Pathway

TDI11055_Mechanism cluster_nucleus Nucleus cluster_output Cellular Effects Histone_Tails Acetylated/Crotonylated Histone Tails ENL ENL YEATS Domain Histone_Tails->ENL binds Transcription_Machinery Transcription Machinery (e.g., SEC) ENL->Transcription_Machinery recruits Oncogenes Oncogenes (MYC, HOXA9) Transcription_Machinery->Oncogenes activates mRNA mRNA Oncogenes->mRNA transcription Proliferation_Inhibition Inhibition of Proliferation Differentiation Induction of Differentiation TDI11055 This compound TDI11055->ENL inhibits binding

Caption: Mechanism of action of this compound in inhibiting the ENL-driven oncogenic program.

Experimental Workflow

Dose_Response_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with Compound and Vehicle B->C D 4. Incubate for 3-8 Days C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo) D->E F 6. Measure Luminescence E->F G 7. Data Analysis: Normalize and Fit Curve (4PL) F->G H Determine IC50 G->H

Caption: Standard workflow for determining the IC50 of this compound in a cell viability assay.

Troubleshooting Logic

Troubleshooting_Tree Start High IC50 or No Activity Q1 Is the cell line expected to be sensitive? Start->Q1 Check_Cell_Line Check cell line genotype. Consider using a positive control cell line. Q1->Check_Cell_Line No Q2 Are compound and assay conditions optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Re_Run Re-run experiment Check_Cell_Line->Re_Run Expected_Result Result is expected. Inhibitor is selective. Q2->Expected_Result Yes Check_Conditions Check compound storage/handling. Optimize cell density and assay duration. Q2->Check_Conditions No A2_Yes Yes A2_No No Check_Conditions->Re_Run

Caption: Decision tree for troubleshooting unexpected dose-response curve results.

References

Technical Support Center: TDI-11055 Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the ENL YEATS domain inhibitor, TDI-11055, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the eleven-nineteen leukemia (ENL) protein's YEATS domain. By binding to the acyl-lysine reading pocket of the YEATS domain, this compound displaces ENL from chromatin.[1][2] This prevents the recruitment of transcriptional machinery, including the Super Elongation Complex and DOT1L, leading to the suppression of key oncogenic gene expression programs, such as those involving MYC and HOXA9.[1][3][4]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant anti-leukemic activity in various preclinical models of acute myeloid leukemia (AML), particularly those with MLL rearrangements (MLL-r) or NPM1 mutations.[1][2] Efficacy has been observed in both human AML cell lines and patient-derived xenograft (PDX) mouse models.[1][2]

Q3: What is the reported in vivo safety profile of this compound?

A3: In preclinical mouse models, this compound has been reported to be well-tolerated.[5] Studies involving daily oral administration of up to 200 mg/kg for 28 consecutive days in healthy C57BL/6 mice showed no overt toxicity, significant body weight loss, or changes in spleen weight.[4][5]

Q4: Does this compound affect normal hematopoiesis?

A4: Treatment with this compound has been shown to have mild and reversible effects on normal hematopoiesis in mice.[2] This suggests a potentially favorable therapeutic window for its anti-leukemic activity.

Q5: How selective is this compound?

A5: this compound exhibits high selectivity for the YEATS domains of ENL and the related protein AF9. It shows no significant inhibition of the YEATS domains of GAS41 and YEATS2 at concentrations up to 100 µM.[4][5]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Drug Resistance in In Vitro/In Vivo Models

Possible Cause 1: Cell Line Insensitivity

  • Troubleshooting: Confirm that the cell lines being used are dependent on the ENL pathway. This compound is most effective in models with MLL rearrangements or NPM1 mutations.[2] Cell lines without these genetic markers may be insensitive to ENL inhibition.[5]

Possible Cause 2: Acquired Resistance

  • Troubleshooting: A specific mutation in the ENL protein, Y78A, has been shown to confer resistance to this compound by disrupting the drug's binding to the YEATS domain.[2][6] If resistance develops during an experiment, consider sequencing the ENL gene in the resistant clones to check for this or other potential mutations.

Possible Cause 3: Suboptimal Drug Exposure

  • Troubleshooting: Ensure adequate drug concentration and exposure time in your experimental system. While this compound has good oral bioavailability, pharmacokinetic variability can occur.[1][5] It is advisable to perform pharmacokinetic studies to correlate drug levels with efficacy.

Issue 2: Unexpected Toxicity or Adverse Effects in Animal Models

Possible Cause 1: Off-Target Effects

  • Troubleshooting: Although this compound is highly selective, it is crucial to rule out off-target effects. Other inhibitors of epigenetic readers have shown off-target activities; for instance, some thalidomide-based ENL PROTACs can degrade IKZF1.[7] While this compound has not been reported to have this specific off-target effect, consider performing unbiased proteomics or transcriptomics to identify potential off-target liabilities in your model system, especially if unexpected phenotypes are observed.

Possible Cause 2: Long-Term Dosing Effects

  • Troubleshooting: While short-term studies have shown good tolerability, the effects of long-term this compound administration are not fully characterized. If unexpected toxicity is observed in prolonged studies, consider incorporating periodic hematological and clinical chemistry monitoring. Additionally, it's worth noting that in studies with other ENL-targeting compounds, eventual mortality in mouse models could not be definitively separated from experimental procedures like irradiation.[7]

Possible Cause 3: Formulation or Vehicle-Related Toxicity

  • Troubleshooting: Ensure that the vehicle used for this compound administration is well-tolerated by the animal model. Prepare the vehicle control group with the same formulation protocol, minus the active compound.[2]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (µM)Binding Affinity (Kd, µM)
ENL YEATS Domain TR-FRET0.050.119
AF9 YEATS Domain TR-FRET0.07Not Reported
GAS41 YEATS Domain TR-FRET> 100Not Reported
YEATS2 YEATS Domain TR-FRET> 100Not Reported

Data compiled from multiple sources.[4][5]

Table 2: In Vivo Dosing and Tolerability of this compound in Mice

Dosing RegimenDurationAnimal ModelObserved Effects
100 or 200 mg/kg, p.o., b.i.d.8 daysMV4;11 XenograftSignificant tumor growth inhibition; no overt effect on body weight.
200 mg/kg, p.o., q.d.28 daysHealthy C57BL/6No overt toxicity; no significant loss of body weight or spleen weight.

Data compiled from published studies.[4][5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

  • Animal Model: Utilize 6- to 8-week-old female immunodeficient mice (e.g., NSG or NSGS).

  • Cell Transplantation: Engraft human AML cells (e.g., from a patient with MLL-rearranged leukemia) via tail-vein injection.

  • Disease Monitoring: Monitor leukemia progression by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.

  • Treatment Initiation: Once leukemia burden is established, randomize mice into treatment and vehicle control groups.

  • Drug Formulation and Administration: Prepare this compound in a suitable vehicle. Administer the specified dose (e.g., 200 mg/kg) orally, once daily.

  • Efficacy Readouts: Monitor survival, leukemia burden in peripheral blood, bone marrow, and spleen at the study endpoint.

  • Biomarker Analysis: Analyze the expression of ENL target genes like MYC and HOXA9 in leukemia cells from treated and control animals via RT-qPCR.

Protocol 2: CRISPR-Cas9 Mutagenesis Screen for Resistance

  • Cell Line: Use an ENL-dependent AML cell line (e.g., MV4;11) expressing Cas9.

  • sgRNA Library Transduction: Introduce a library of single-guide RNAs (sgRNAs) targeting the ENL gene into the cells at a low multiplicity of infection.

  • Drug Selection: Treat the transduced cell population with this compound at a concentration that inhibits the growth of wild-type cells.

  • Sample Collection: Collect cell samples at an initial time point and after a period of drug selection.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell pellets and amplify the sgRNA-containing regions. Perform deep sequencing to determine the relative abundance of each sgRNA at the different time points.

  • Data Analysis: Identify sgRNAs that are enriched in the drug-treated population, as these are likely to induce resistance-conferring mutations.

Visualizations

TDI_11055_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acylated Histone Tail ENL ENL Protein (YEATS Domain) ENL->Histone Recognizes Acylation SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription TDI11055 This compound TDI11055->ENL Inhibits Binding Experimental_Workflow_Resistance_Screen start Start: ENL-dependent AML Cells (Cas9+) transduction Transduce with ENL sgRNA Library start->transduction selection Treat with this compound transduction->selection collection_initial Collect Initial Time Point Sample selection->collection_initial t=0 collection_final Collect Final Time Point Sample selection->collection_final t=final analysis Deep Sequencing & Data Analysis collection_initial->analysis collection_final->analysis result Identify Enriched sgRNAs (Resistance Mutations) analysis->result

References

Technical Support Center: MDR1 Efflux as a Resistance Mechanism to ENL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of MDR1-mediated efflux in resistance to ENL inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the evidence that ENL inhibitors are substrates of MDR1?

A1: The ENL inhibitor SGC-iMLLT has been identified as a substrate of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp).[1] This was determined using an in vitro MDR1 efflux assay, which showed a high efflux ratio for SGC-iMLLT, indicating its susceptibility to being transported out of cells by MDR1. This finding suggests that overexpression of MDR1 in cancer cells could be a potential mechanism of resistance to this class of inhibitors.

Q2: My ENL inhibitor shows reduced potency in certain cell lines. Could MDR1 be involved?

A2: Yes, if a cell line overexpresses MDR1, it can actively pump the ENL inhibitor out of the cell, reducing its intracellular concentration and thus its efficacy. To investigate this, you can:

  • Assess MDR1 expression: Use quantitative PCR (qPCR) to measure ABCB1 (the gene encoding MDR1) mRNA levels or Western blotting to detect P-glycoprotein.[2][3][4][5]

  • Perform a functional efflux assay: Use a fluorescent MDR1 substrate like Rhodamine 123 to determine if there is increased efflux activity in the less sensitive cell line.

  • Use an MDR1 inhibitor: Co-incubate the cells with your ENL inhibitor and a known MDR1 inhibitor (e.g., verapamil, tariquidar). A restoration of sensitivity to the ENL inhibitor would suggest MDR1-mediated resistance.[6]

Q3: How do I choose the right cell model to study MDR1-mediated resistance to my ENL inhibitor?

A3: The ideal cell model consists of a parental cell line with low or no MDR1 expression and a derived subline that overexpresses MDR1. A common model is the human leukemia cell line K562 and its doxorubicin-resistant counterpart, K562/DOX, which overexpresses MDR1.[6] Alternatively, you can use transfected cell lines, such as MDCK-MDR1 cells, which are Madin-Darby canine kidney cells engineered to express human MDR1.[7][8][9][10][11][12][13][14]

Troubleshooting Guides

Cell-Based Assays for ENL Inhibitor Potency (e.g., Cell Viability, Proliferation)
Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values for my ENL inhibitor. Cell passage number and health can affect experimental outcomes.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure even cell seeding density.
High variability between replicate wells. Uneven drug distribution or edge effects in the plate.Mix the drug solution thoroughly before adding to the wells. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
My ENL inhibitor appears less potent than expected. The cell line may have intrinsic or acquired resistance, potentially through MDR1 expression.Check the MDR1 expression level of your cell line. If high, consider using a different cell line or co-treatment with an MDR1 inhibitor.
MDR1 Efflux Assays (e.g., Rhodamine 123 Efflux)
Problem Possible Cause Troubleshooting Steps
High background fluorescence. Autofluorescence of cells or compounds. Incomplete washing.Include unstained and vehicle-treated controls to determine background fluorescence. Ensure thorough washing steps to remove extracellular dye.
No difference in fluorescence between control and MDR1-overexpressing cells. The dye concentration may be too high, saturating the transporter. The incubation time may be too short or too long.Optimize the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the incubation time.
Unexpected results with known MDR1 inhibitors. The inhibitor concentration may be suboptimal. The inhibitor itself might be fluorescent.Perform a dose-response curve for the MDR1 inhibitor. Run a control with the inhibitor alone to check for intrinsic fluorescence.
Fluorescence signal is weak. Low dye uptake or high efflux.Increase the loading concentration of the dye or reduce the efflux time. Ensure cells are healthy and metabolically active.
Quantitative PCR (qPCR) for ABCB1 Gene Expression
Problem Possible Cause Troubleshooting Steps
No or low amplification signal. Poor RNA quality or quantity. Inefficient reverse transcription or PCR.Assess RNA integrity (e.g., using a Bioanalyzer). Use a sufficient amount of high-quality RNA for cDNA synthesis. Optimize the annealing temperature and primer concentrations for your qPCR.[15]
High Cq values. Low target gene expression. Inefficient primers.Increase the amount of cDNA template. Design and validate new primers targeting a different region of the ABCB1 gene.[15]
Amplification in the no-template control (NTC). Contamination of reagents or workspace with DNA.Use dedicated PCR workstations and aerosol-resistant pipette tips. Aliquot reagents to avoid contamination of stock solutions.[15]
Inconsistent results between replicates. Pipetting errors. Poorly mixed reaction components.Use a master mix to reduce pipetting variability. Ensure all components are thoroughly mixed before dispensing into the PCR plate.[15]

Quantitative Data

A key experiment to confirm MDR1-mediated resistance is to compare the half-maximal inhibitory concentration (IC50) of an ENL inhibitor in a parental cell line versus a cell line overexpressing MDR1. A significant increase in the IC50 value in the MDR1-overexpressing line suggests that the compound is a substrate for the efflux pump.

Compound Cell Line MDR1 Expression IC50 (µM) Resistance Factor (IC50 Resistant / IC50 Parental)
Imatinib K562Low5N/A
K562/DOXHigh153
ENL Inhibitor X Parental Cell LineLowData not availableN/A
MDR1-OverexpressingHighData not availableData not available

Experimental Protocols

Rhodamine 123 Efflux Assay

This protocol is a general guideline for assessing MDR1 function using the fluorescent substrate Rhodamine 123.

Materials:

  • Parental and MDR1-overexpressing cells

  • Rhodamine 123 (stock solution in DMSO)

  • MDR1 inhibitor (e.g., Verapamil or Tariquidar)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Drug Treatment (Optional): To test the effect of an ENL inhibitor on MDR1 function, pre-incubate cells with the ENL inhibitor at various concentrations for a predetermined time.

  • Rhodamine 123 Loading:

    • Wash the cells once with warm PBS.

    • Incubate the cells with Rhodamine 123 (e.g., 1-5 µM in culture medium) for 30-60 minutes at 37°C. Include wells with and without an MDR1 inhibitor as controls.

  • Efflux:

    • Wash the cells twice with cold PBS to remove extracellular Rhodamine 123.

    • Add fresh, warm culture medium (with or without the ENL inhibitor and/or MDR1 inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Quantification:

    • Wash the cells with cold PBS.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).

    • Alternatively, detach the cells and analyze the intracellular fluorescence by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity between the different treatment groups. A lower fluorescence in the MDR1-overexpressing cells compared to the parental cells indicates active efflux. Inhibition of this efflux by an MDR1 inhibitor will result in increased fluorescence.

MDCK-MDR1 Permeability Assay

This assay is used to determine if a compound is a substrate of MDR1 by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format)

  • Culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • ENL inhibitor

  • Analytical method for quantifying the ENL inhibitor (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Transport:

    • Apical to Basolateral (A-to-B): Add the ENL inhibitor to the apical (upper) chamber.

    • Basolateral to Apical (B-to-A): Add the ENL inhibitor to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the ENL inhibitor in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[9]

Signaling Pathways and Logical Relationships

Regulation of MDR1 Expression

The expression of the ABCB1 gene, which encodes for MDR1/P-glycoprotein, is regulated by several key signaling pathways. Understanding these pathways can provide insights into the mechanisms of acquired resistance to ENL inhibitors. The PI3K/Akt and MAPK/ERK pathways are two major cascades that have been implicated in the upregulation of MDR1.

MDR1_Regulation GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MDR1_Gene ABCB1 Gene (MDR1) NFkB->MDR1_Gene Upregulation AP1->MDR1_Gene Upregulation MDR1_Protein MDR1/P-gp MDR1_Gene->MDR1_Protein Transcription & Translation Efflux Efflux MDR1_Protein->Efflux ENL_Inhibitor ENL Inhibitor ENL_Inhibitor->MDR1_Protein Efflux->ENL_Inhibitor

Caption: PI3K/Akt and MAPK/ERK pathways in MDR1 regulation.

Experimental Workflow to Determine MDR1-Mediated Resistance

The following workflow outlines the key steps to investigate whether MDR1 efflux is a resistance mechanism to your ENL inhibitor.

Experimental_Workflow start Start: Reduced ENL Inhibitor Potency Observed step1 1. Characterize MDR1 Expression (qPCR, Western Blot) start->step1 decision1 MDR1 Overexpressed? step1->decision1 step2a 2a. Perform Functional Efflux Assay (e.g., Rhodamine 123) decision1->step2a Yes step2b 2b. Consider Other Resistance Mechanisms decision1->step2b No decision2a Increased Efflux? step2a->decision2a step3 3. Test for Re-sensitization with MDR1 Inhibitor decision2a->step3 Yes conclusion2 Conclusion: Other mechanisms are likely involved decision2a->conclusion2 No decision3 Sensitivity Restored? step3->decision3 decision3->conclusion2 No step4 4. Confirm ENL Inhibitor as MDR1 Substrate (MDCK-MDR1 Assay) decision3->step4 Yes conclusion1 Conclusion: MDR1-mediated resistance is likely step4->conclusion1

Caption: Workflow for investigating MDR1-mediated resistance.

References

Validation & Comparative

TDI-11055: A Potent and Selective Inhibitor of ENL/AF9 YEATS Domains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TDI-11055's selectivity for the YEATS domains of ENL and AF9 over other members of the YEATS domain family. The information is supported by experimental data and detailed methodologies.

This compound is a small-molecule inhibitor targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its paralog AF9.[1][2][3] These proteins are epigenetic readers that recognize acetylated and crotonylated lysine residues on histone tails, playing a crucial role in regulating gene transcription.[4][5][6] Dysregulation of ENL and AF9 has been implicated as a driver in certain cancers, particularly acute myeloid leukemia (AML).[1][3][4][7] this compound was developed through the structure-based optimization of an earlier chemical probe to improve its drug-like properties, including oral bioavailability, for in vivo studies.[2][4][8]

Comparative Selectivity of this compound

This compound exhibits high potency and selectivity for the YEATS domains of ENL and AF9, with minimal to no activity against other human YEATS domains, namely YEATS2 and GAS41.[2][8] This selectivity is crucial for minimizing off-target effects and for precisely probing the biological functions of ENL and AF9.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity and binding affinity of this compound and other relevant compounds against various YEATS domains.

CompoundTarget YEATS DomainIC50 (µM)Kd (µM)Assay Method(s)
This compound ENL 0.05 0.119 - 0.12 TR-FRET, ITC
AF9 0.07 TR-FRET
YEATS2 >100 TR-FRET
GAS41 >100 TR-FRET
SR-0813ENL0.0250.030HTRF
AF90.311HTRF
Compound 7ENL< 0.1 (approx.)AlphaScreen
AF9> 20AlphaScreen
YEATS2> 20AlphaScreen
GAS41> 20AlphaScreen
Compound 11ENL< 0.1AlphaScreen
AF9> 20AlphaScreen
YEATS2> 20AlphaScreen
GAS41> 20AlphaScreen
Compound 24ENL< 0.1AlphaScreen
AF9> 20AlphaScreen
YEATS2> 20AlphaScreen
GAS41> 20AlphaScreen

Data compiled from multiple sources.[2][4][8][9][10]

Experimental Protocols

The selectivity of this compound has been rigorously evaluated using various biophysical and biochemical assays. The primary methods cited are Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of a compound to disrupt the interaction between a YEATS domain and an acylated histone peptide in a high-throughput format.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) when they are in close proximity. The YEATS protein is typically tagged with one fluorophore and the histone peptide with the other. When they interact, a high FRET signal is produced. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

General Protocol:

  • Reagents:

    • Purified, recombinant YEATS domain protein (e.g., ENL, AF9, YEATS2, GAS41) tagged with a donor fluorophore (e.g., GST-tag for antibody-based donor).

    • Biotinylated histone peptide (e.g., H3K9ac) that is recognized by the YEATS domain.

    • Streptavidin-conjugated acceptor fluorophore.

    • Assay buffer.

    • This compound or other test compounds at various concentrations.

  • Procedure:

    • The YEATS protein, histone peptide, and test compound are incubated together in an assay plate.

    • The streptavidin-acceptor and donor-antibody are added.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the FRET signal, is determined by fitting the dose-response data to a suitable equation.[2][8]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (ENL YEATS domain). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.

General Protocol:

  • Sample Preparation:

    • Purified ENL YEATS domain protein is dialyzed against a specific buffer.

    • This compound is dissolved in the same dialysis buffer.

  • Procedure:

    • The protein solution is loaded into the sample cell of the ITC instrument.

    • The inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor into the protein solution are performed.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) and stoichiometry of binding (N).[2][4][8]

Visualizing Selectivity and Experimental Workflow

The following diagrams illustrate the selectivity profile of this compound and a typical workflow for assessing compound selectivity.

This compound Selectivity Profile cluster_Target Target YEATS Domains cluster_NonTarget Non-Target YEATS Domains ENL ENL AF9 AF9 YEATS2 YEATS2 GAS41 GAS41 TDI This compound TDI->ENL High Potency (IC50 = 0.05 µM) TDI->AF9 High Potency (IC50 = 0.07 µM) TDI->YEATS2 No Inhibition (IC50 > 100 µM) TDI->GAS41 No Inhibition (IC50 > 100 µM)

Caption: this compound demonstrates high selectivity for ENL and AF9 over other YEATS domains.

Experimental Workflow for Selectivity Profiling A Primary Screening (e.g., TR-FRET, AlphaScreen) B Dose-Response and IC50 Determination for Primary Target (e.g., ENL) A->B C Counter-Screening against Related Targets (AF9, YEATS2, GAS41) B->C D Orthogonal Validation (e.g., ITC) B->D F Determination of Selectivity Window C->F D->F E Cellular Target Engagement (e.g., CETSA) F->E

Caption: A typical workflow for determining the selectivity of a small-molecule inhibitor.

References

Validating ENL as a Therapeutic Target with the Potent and Selective Inhibitor TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The eleven-nineteen leukemia (ENL) protein has emerged as a critical dependency in acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations.[1][2][3] As a "reader" of histone acetylation, ENL plays a pivotal role in recruiting transcriptional machinery to oncogenic genes, making it a compelling therapeutic target.[4][5][6][7] This guide provides a comprehensive overview of the validation of ENL as a therapeutic target using the potent, selective, and orally bioavailable small-molecule inhibitor, TDI-11055.[1][3][8] We present a comparative analysis of this compound with other ENL inhibitors and detail the key experimental data and protocols that underpin its preclinical validation.

Mechanism of Action: this compound Effectively Displaces ENL from Chromatin

This compound functions by directly binding to the YEATS domain of ENL, a conserved module that recognizes acetylated lysine residues on histones.[2][8][9] This competitive inhibition prevents ENL from docking onto chromatin at the promoters of actively transcribed genes, thereby disrupting the recruitment of the super elongation complex (SEC) and other associated transcriptional machinery.[6][8][10] The consequence is a rapid suppression of oncogenic gene expression programs, leading to the induction of differentiation and a halt in leukemia progression.[1][2][11]

ENL_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Histone Acylated Histone ENL ENL (YEATS Domain) Histone->ENL Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits Blocked_ENL ENL (YEATS Domain) Blocked PolII RNA Polymerase II SEC->PolII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcribes Transcription Oncogenic Transcription Oncogenes->Transcription TDI_11055 This compound TDI_11055->ENL Competitively Binds

Figure 1: Simplified signaling pathway of ENL and its inhibition by this compound.

Comparative Efficacy of ENL Inhibitors

This compound demonstrates superior potency and in vivo properties compared to earlier generation ENL inhibitors. The following table summarizes key performance metrics.

InhibitorTargetIC50 (TR-FRET)Cell Proliferation (MV4;11, 8-day IC50)In Vivo EfficacyReference
This compound ENL/AF9 YEATS0.05 µM0.10 µMYes[2][8]
SGC-iMLLT ENL/AF9 YEATS~0.1 µM>1 µMNo[8][12]
SR-0813 ENL/AF9 YEATS0.025 µMNot reported to translate to cellular efficacyNo[13][14]

Supporting Experimental Data

The validation of this compound is supported by a robust preclinical data package, summarized below.

Biochemical and Biophysical Assays

These assays confirm the direct and selective binding of this compound to the ENL YEATS domain.

AssayMethodResult for this compoundConclusionReference
TR-FRET Time-Resolved Fluorescence Energy TransferIC50 = 0.05 µM for ENL; >100 µM for GAS41 and YEATS2Potent and selective inhibitor of ENL YEATS domain[2][9]
ITC Isothermal Titration CalorimetryKd = 119 nMConfirms direct binding to ENL YEATS domain[2][9]
CETSA Cellular Thermal Shift AssayStabilizes endogenous ENL in cellsDemonstrates target engagement in a cellular context[2][9]
Cell-Based Assays

This compound demonstrates potent anti-leukemic activity in cell lines dependent on ENL.

AssayCell LinesKey Findings with this compoundConclusionReference
Proliferation Assay MLL-rearranged (MV4;11, MOLM-13) and NPM1-mutated (OCI-AML3)Profound, dose-dependent reduction in cell proliferation.Effective at inhibiting the growth of ENL-dependent leukemia cells.[2][3][9]
Colony Formation Assay MV4;11, OCI-AML3Strong inhibition of clonogenic potential.Reduces the self-renewal capacity of leukemia stem cells.[2][3]
Differentiation Assay Primary AML patient samplesInduction of myeloid differentiation markers (e.g., CD11b).Promotes differentiation of leukemic blasts.[2]
ChIP-seq MOLM-13Substantial displacement of ENL from target gene promoters (e.g., MYC, HOXA cluster).Validates the chromatin-competitive mechanism of action.[2][9][15]
In Vivo Xenograft Studies

This compound shows significant efficacy in blocking disease progression in mouse models of AML.

ModelTreatmentOutcomeConclusionReference
Cell line-derived xenograft (MOLM-13) Oral administration of this compoundBlocked disease progression.This compound is orally bioavailable and effective in vivo.[1][2]
Patient-derived xenograft (MLL-rearranged and NPM1-mutated AML) Oral administration of this compoundBlocked disease progression without overt toxicity.Demonstrates therapeutic potential in clinically relevant models.[1][8][11]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the inhibitory effect of compounds on the interaction between the ENL YEATS domain and an acylated histone peptide.

TR_FRET_Workflow cluster_components Assay Components cluster_procedure Procedure cluster_principle Principle ENL_YEATS GST-tagged ENL YEATS Domain Mix 1. Mix ENL YEATS, Histone Peptide, and this compound ENL_YEATS->Mix Histone_Peptide Biotinylated Acyl-Histone Peptide Histone_Peptide->Mix Eu_Ab Europium-labeled Anti-GST Antibody SA_APC Streptavidin-Allophycocyanin (SA-APC) Incubate1 2. Incubate Mix->Incubate1 Add_Detection 3. Add Eu-Ab and SA-APC Incubate1->Add_Detection Incubate2 4. Incubate Add_Detection->Incubate2 Read 5. Read TR-FRET Signal Incubate2->Read No_Inhibitor No Inhibitor: ENL binds peptide -> FRET Read->No_Inhibitor High Signal With_Inhibitor With this compound: Binding disrupted -> No FRET Read->With_Inhibitor Low Signal

Figure 2: Workflow for the TR-FRET assay to measure ENL inhibition.

Methodology:

  • Recombinant GST-tagged ENL YEATS domain is incubated with a biotinylated, acylated histone H3 peptide in the presence of varying concentrations of this compound.

  • After an incubation period, a Europium (Eu)-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) are added.

  • If the ENL-histone interaction is intact, the Eu donor and APC acceptor are brought into proximity, resulting in a FRET signal upon excitation.

  • This compound disrupts this interaction, leading to a decrease in the FRET signal, which is measured to determine the IC50 value.[2][9]

Cellular Proliferation Assay

This assay assesses the effect of this compound on the growth of leukemia cell lines.

Methodology:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in multi-well plates.

  • Cells are treated with a dose range of this compound or DMSO as a vehicle control.

  • After a defined period (e.g., 8 days), cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo), which quantifies ATP levels.[9]

  • Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).[9]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to map the genome-wide occupancy of ENL and assess its displacement by this compound.

ChIP_seq_Workflow Start Start: Leukemia cells (e.g., MOLM-13 expressing Flag-ENL) Treat 1. Treat with this compound or DMSO Start->Treat Crosslink 2. Crosslink proteins to DNA (Formaldehyde) Treat->Crosslink Lyse 3. Lyse cells and shear chromatin (Sonication) Crosslink->Lyse IP 4. Immunoprecipitate with anti-Flag antibody Lyse->IP Reverse 5. Reverse crosslinks and purify DNA IP->Reverse Library 6. Prepare sequencing library Reverse->Library Sequence 7. High-throughput sequencing Library->Sequence Analyze 8. Bioinformatic analysis: Peak calling and comparison Sequence->Analyze

Figure 3: Experimental workflow for ChIP-seq analysis of ENL occupancy.

Methodology:

  • MOLM-13 cells, engineered to express Flag-tagged ENL, are treated with this compound or DMSO.[2]

  • Proteins are cross-linked to DNA using formaldehyde.

  • Cells are lysed, and the chromatin is sheared into smaller fragments.

  • An antibody specific to the Flag tag is used to immunoprecipitate ENL-bound chromatin fragments.

  • The cross-links are reversed, and the associated DNA is purified.

  • The purified DNA is then sequenced, and the reads are mapped to the genome to identify ENL binding sites. A comparison between this compound- and DMSO-treated samples reveals the extent of ENL displacement from chromatin.[2][9]

Conclusion

The comprehensive preclinical data for this compound strongly validates ENL as a therapeutic target in specific subsets of acute myeloid leukemia. Its potent and selective inhibition of the ENL YEATS domain, leading to the displacement of ENL from chromatin and the suppression of oncogenic transcription, provides a clear mechanism of action. The superior in vitro and in vivo efficacy of this compound compared to earlier inhibitors establishes it as a critical tool for further investigation and a promising candidate for clinical development. The experimental protocols outlined here provide a framework for researchers to further explore the role of ENL in cancer and to evaluate novel therapeutic strategies targeting this key epigenetic reader.

References

TDI-11055 in Acute Myeloid Leukemia: A Preclinical Overview and Future Directions for Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TDI-11055 is an orally bioavailable small molecule inhibitor of the eleven-nineteen leukemia (ENL) protein, a critical dependency in certain subtypes of acute myeloid leukemia (AML).[1][2][3][4] Preclinical studies have demonstrated its potential as a monotherapy, particularly in AML characterized by MLL rearrangements (MLL-r) and NPM1 mutations.[1][2][5] This guide provides a comprehensive overview of the existing preclinical data for this compound and explores the rationale for its future investigation in combination with other AML therapies.

Mechanism of Action of this compound

This compound functions by targeting the YEATS domain of the ENL protein.[6] ENL is an epigenetic "reader" that recognizes acetylated and crotonylated histone tails, tethering transcription elongation factors to chromatin. This action promotes the expression of key oncogenes, such as MYC and HOXA9, which are crucial for the survival and proliferation of leukemia cells.[7]

By binding to the ENL YEATS domain, this compound displaces ENL from chromatin.[1][2] This leads to a rapid decrease in the chromatin occupancy of ENL and its associated transcriptional machinery, including the Super Elongation Complex (SEC) and DOT1L.[7] The subsequent suppression of oncogenic gene expression programs induces differentiation and inhibits the growth of AML cells.[1][2]

TDI11055_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acylated Histone ENL ENL Protein (YEATS Domain) Histone->ENL recognizes DNA DNA SEC Super Elongation Complex (SEC) ENL->SEC recruits Oncogenes Oncogenes (e.g., MYC, HOXA9) SEC->Oncogenes promotes transcription of Transcription Transcription & Leukemogenesis Oncogenes->Transcription TDI11055 This compound TDI11055->ENL inhibits

Figure 1. Mechanism of action of this compound.

Preclinical Efficacy of this compound Monotherapy

In vitro and in vivo studies have demonstrated the potent anti-leukemic activity of this compound as a single agent in specific AML subtypes.

In Vitro Studies

This compound has been shown to selectively inhibit the proliferation and colony-forming ability of human AML cell lines and primary patient samples harboring MLL rearrangements or NPM1 mutations.[1][5]

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineAML SubtypeIC50 (nM)
MOLM-13MLL-AF9< 100
MV4-11MLL-AF4< 100
OCI-AML3NPM1c< 200
KASUMI-1AML1-ETO> 10,000
HL-60-> 10,000

Note: The IC50 values are approximate and compiled from publicly available research. Actual values may vary between experiments.

In Vivo Studies

Oral administration of this compound has been shown to block disease progression in cell line-derived and patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutated AML.[1][2] Treatment with this compound led to a significant reduction in leukemia burden and prolonged survival in animal models.[1]

This compound in Combination with Other AML Therapies: An Unexplored Frontier

Currently, there is a lack of publicly available preclinical or clinical data evaluating this compound in combination with other AML therapies. The initial preclinical investigations have focused on establishing its efficacy as a monotherapy in genetically defined AML populations.

However, the broader landscape of AML treatment is moving towards combination strategies to overcome resistance and improve patient outcomes.[8][9] Standard-of-care for many AML patients involves combination chemotherapy, such as the "7+3" regimen (cytarabine and an anthracycline), often with the addition of targeted agents.[10] Furthermore, the BCL2 inhibitor venetoclax, in combination with hypomethylating agents, has shown significant clinical benefit.[11][12][13]

The synergistic potential of ENL inhibitors with other anti-leukemic agents is a logical and compelling area for future research.[14][15] Potential combination strategies could involve pairing this compound with:

  • Standard Chemotherapy (e.g., Cytarabine, Daunorubicin): To assess if this compound can sensitize AML cells to the cytotoxic effects of chemotherapy.

  • BCL2 Inhibitors (e.g., Venetoclax): To investigate potential synergistic effects by targeting both transcriptional addiction (ENL) and apoptosis pathways (BCL2).

  • Other Epigenetic Modifiers (e.g., DOT1L inhibitors, Menin inhibitors): To explore rational combinations that target different components of the leukemogenic transcriptional machinery.

Experimental Protocols

While specific protocols for this compound combination studies are not available, the following are representative methodologies from the monotherapy studies that would likely be adapted for future combination experiments.

Cell Viability Assays
  • Cell Lines: Human AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are cultured according to standard protocols.

  • Treatment: Cells are seeded in 96-well plates and treated with a dose-response range of this compound, a second agent, or the combination of both for a specified period (e.g., 72 hours).

  • Readout: Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

  • Analysis: IC50 values are calculated using non-linear regression analysis. Synergy is often determined using the Chou-Talalay method to calculate a combination index (CI).

Colony Formation Assays
  • Cells: AML cell lines or primary patient samples are plated in methylcellulose-based medium.

  • Treatment: The medium is supplemented with this compound, a second agent, or the combination at various concentrations.

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.

  • Quantification: Colonies are stained and counted to assess the impact of the treatment on the self-renewal capacity of leukemic progenitors.

In Vivo Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived blasts via tail vein injection.

  • Treatment: Once leukemia is established, mice are randomized to receive vehicle control, this compound (administered orally), a second agent, or the combination.

  • Monitoring: Disease progression is monitored by peripheral blood analysis for human CD45+ cells and/or bioluminescence imaging.

  • Endpoints: Key endpoints include leukemia burden, overall survival, and assessment of drug toxicity through monitoring of animal weight and general health.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines AML Cell Lines & Primary Samples Treatment_vitro Treatment: This compound +/- Other Agent CellLines->Treatment_vitro Viability Cell Viability Assay Treatment_vitro->Viability Colony Colony Formation Assay Treatment_vitro->Colony Xenograft AML Xenograft Model (e.g., PDX) Treatment_vivo Treatment: This compound +/- Other Agent Xenograft->Treatment_vivo Monitoring Disease Monitoring (hCD45+, Bioluminescence) Treatment_vivo->Monitoring Endpoints Efficacy Endpoints (Leukemia Burden, Survival) Monitoring->Endpoints

Figure 2. General experimental workflow for preclinical evaluation.

Conclusion

This compound is a promising therapeutic agent for specific, genetically defined subsets of AML, with a well-defined mechanism of action and demonstrated preclinical monotherapy efficacy. While data on its use in combination with other AML therapies is currently absent from the public domain, the exploration of such combinations represents a critical next step in its development. Future studies investigating the synergistic potential of this compound with standard-of-care and other targeted agents will be essential to fully define its clinical utility and potential to improve outcomes for patients with this challenging disease.

References

TDI-11055: A Comparative Guide to a Potent Chemical Probe for ENL Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetic regulation has unveiled critical roles for various reader proteins in health and disease. Among these, the Eleven-Nineteen Leukemia (ENL) protein, a member of the YEATS domain family, has emerged as a key player in transcriptional regulation and a promising therapeutic target, particularly in acute myeloid leukemia (AML).[1][2][3][4] TDI-11055 is a potent and selective chemical probe developed to investigate the function of the ENL YEATS domain.[1][2][4] This guide provides a comprehensive comparison of this compound with other available ENL inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of ENL YEATS Domain Inhibitors

This compound stands out for its high potency and selectivity for the ENL and its close paralog AF9 YEATS domains. The following table summarizes key quantitative data for this compound and other notable ENL inhibitors.

CompoundTarget(s)IC50 (µM)Kd (µM)Assay TypeReference
This compound ENL, AF9 0.05 (ENL), 0.07 (AF9) 0.119 (ENL) TR-FRET, ITC [1]
SGC-iMLLTENL, AF90.26 (ENL)0.129 (ENL), 0.077 (AF9)AlphaScreen[5]
XL-13mENL0.56Not ReportedCompetitive photo-cross-linking[4]
SR-0813ENL, AF90.0250.030 (SPR)HTRF[6][7]
Compound 7ENL<1Not ReportedAlphaScreen[3]
Compound 11ENL0.051Not ReportedAlphaScreen[3][8]
Compound 24ENL<0.1Not ReportedAlphaScreen[3]

ENL Signaling and Mechanism of Inhibition

ENL functions as a critical scaffold protein, recognizing acetylated and crotonylated lysine residues on histone tails via its YEATS domain.[2] This interaction is crucial for the recruitment of key transcriptional elongation machinery, including the Super Elongation Complex (SEC) and the DOT1L complex, to the promoters of actively transcribed genes.[5][9][10][11][12][13] This leads to the expression of oncogenes such as MYC and HOXA9, which are vital for the proliferation and survival of certain cancer cells, particularly in AML.[1][9][14]

This compound and other ENL inhibitors act by competitively binding to the acyl-lysine binding pocket of the ENL YEATS domain, thereby preventing its interaction with acetylated histones.[1] This displacement of ENL from chromatin disrupts the recruitment of the transcriptional machinery, leading to the downregulation of target oncogenes and subsequent anti-leukemic effects.[1][2]

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated/Crotonylated Histone Tails ENL ENL (YEATS Domain) Histone->ENL Recognizes SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L Complex ENL->DOT1L Recruits PolII RNA Polymerase II SEC->PolII Activates DOT1L->PolII Activates DNA DNA (Promoter Region) PolII->DNA Binds to Oncogenes Oncogenes (e.g., MYC, HOXA9) DNA->Oncogenes Contains Transcription Transcriptional Elongation Oncogenes->Transcription Leads to Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation Drives TDI_11055 This compound TDI_11055->ENL Inhibits TR_FRET_Workflow A 1. Add Test Compound (e.g., this compound) B 2. Add Biotinylated Histone Peptide A->B C 3. Add His-tagged ENL YEATS Domain B->C D 4. Add Europium-labeled Streptavidin C->D E 5. Add Allophycocyanin-labeled Anti-His Antibody D->E F 6. Incubate E->F G 7. Measure TR-FRET Signal F->G ITC_Workflow A 1. Load ENL YEATS domain into the sample cell C 3. Perform sequential injections of this compound into the sample cell A->C B 2. Load this compound into the injection syringe B->C D 4. Measure heat change after each injection C->D E 5. Analyze data to determine Kd, n, and ΔH D->E CETSA_Workflow A 1. Treat cells with TCI-11055 or vehicle B 2. Heat cells at various temperatures A->B C 3. Lyse cells and separate soluble and precipitated fractions B->C D 4. Analyze soluble fraction for ENL protein levels (e.g., by Western Blot) C->D E 5. Plot protein levels vs. temperature to generate a melting curve D->E

References

TDI-11055 Demonstrates Potent Anti-Leukemic Activity in Primary AML Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

A novel ENL YEATS domain inhibitor, TDI-11055, shows significant efficacy in suppressing leukemic cell growth in primary patient samples from Acute Myeloid Leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations. This guide provides a comparative analysis of this compound's performance against other targeted AML therapies, supported by experimental data.

Executive Summary

This compound, a potent and orally bioavailable small-molecule inhibitor of the ENL YEATS domain, has demonstrated significant preclinical efficacy in AML.[1][2] By blocking the interaction of ENL with acetylated histones, this compound displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs, including those driven by MYC and HOXA9.[1][3] This targeted approach has shown profound inhibitory effects on the proliferation and colony-forming ability of primary AML patient cells harboring MLL1 translocations and NPM1 mutations.[1][4] This comparison guide evaluates the efficacy of this compound alongside other targeted agents used in AML therapy, such as venetoclax and gilteritinib, and the emerging class of SHP2 inhibitors.

Comparative Efficacy of this compound and Other Targeted AML Therapies

The following tables summarize the available quantitative data on the efficacy of this compound and comparator drugs in primary AML patient samples or relevant AML subtypes.

Table 1: Efficacy of this compound in Primary AML Patient Samples

BiomarkerEfficacy EndpointMethodResultCitation
MLL-rearrangedColony Formation InhibitionColony Forming Unit (CFU) AssaySignificant concentration-dependent reduction in colony formation in 5 different primary AML samples.
NPM1-mutatedColony Formation InhibitionCFU AssaySignificant concentration-dependent reduction in colony formation in 5 different primary AML samples.[4]
MLL-rearranged & NPM1-mutatedGene Expression DownregulationRT-qPCRSignificant downregulation of MYC, HOXA9, and MYB mRNA levels with 1 µmol/L this compound treatment.[4]
MLL-rearranged (MV4;11 cell line)Cell Viability (IC50)Cell Viability Assay0.10 µM (8-day viability)

Table 2: Comparative Efficacy of Alternative Targeted Therapies in AML

DrugTargetPatient PopulationEfficacy EndpointResultCitation
Venetoclax BCL2NPM1-mutated AML with molecular failureMolecular Response Rate84% (≥1-log reduction in MRD)[5]
NPM1-mutated AML with molecular failureMRD Negativity71%[5]
Older patients with AML (in combination with HMA)Overall Response Rate (ORR)64%[6]
Gilteritinib FLT3Relapsed/Refractory FLT3-mutated AMLOverall Survival (OS)Median OS: 9.3 months (vs. 5.6 months with chemotherapy)[7]
Relapsed/Refractory FLT3-mutated AMLComplete Remission (CR/CRh)34%[7]
Relapsed/Refractory FLT3-mutated AML (bridging to transplant)Complete Remission52.4%[8]
SHP2 Inhibitors (e.g., RMC-4550) SHP2FLT3-ITD-driven AML (preclinical)Apoptosis InductionSynergistic with venetoclax in inducing apoptosis.[9]
FLT3-ITD-driven AML (preclinical)Overcoming ResistanceHelps overcome adaptive and acquired resistance to FLT3 TKIs.[10]

Mechanism of Action: this compound Signaling Pathway

This compound functions by directly inhibiting the YEATS domain of the ENL protein. This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in activating gene transcription. In AML subtypes with MLL rearrangements or NPM1 mutations, ENL is a critical component of transcriptional complexes that drive the expression of oncogenes essential for leukemia maintenance. By blocking the ENL-histone interaction, this compound displaces ENL and its associated transcriptional machinery, including the Super Elongation Complex (SEC) and DOT1L, from chromatin.[11] This leads to a rapid decrease in the transcription of key leukemogenic genes such as MYC, HOXA9, and MYB, ultimately inducing cell differentiation and apoptosis.[2][3]

TDI11055_Mechanism cluster_nucleus Cell Nucleus TDI11055 This compound ENL ENL YEATS Domain TDI11055->ENL Inhibits AcetylatedHistone Acetylated Histone ENL->AcetylatedHistone Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L ENL->DOT1L Recruits Oncogenes Oncogenes (MYC, HOXA9) AcetylatedHistone->Oncogenes Activates Transcription Oncogenic Transcription SEC->Transcription DOT1L->Transcription Oncogenes->Transcription Template for Differentiation Differentiation Transcription->Differentiation Suppression leads to Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to

Mechanism of this compound action in AML.

Experimental Protocols

Colony Forming Unit (CFU) Assay for Primary AML Samples

This assay assesses the ability of single AML progenitor cells to proliferate and form colonies in a semi-solid medium, a measure of their self-renewal capacity.

  • Cell Preparation: Primary AML patient bone marrow or peripheral blood mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: A specified number of cells (e.g., 1 x 10^5 cells/mL) are suspended in a methylcellulose-based medium (e.g., MethoCult™ H4434) supplemented with cytokines.

  • Treatment: this compound or a vehicle control (DMSO) is added to the cell suspension at various concentrations.

  • Incubation: The cell-drug mixture is plated in duplicate or triplicate in 35 mm dishes and incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

  • Colony Counting: Colonies, defined as clusters of 40 or more cells, are enumerated using an inverted microscope. The percentage of colony inhibition is calculated relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the mRNA levels of specific target genes, such as MYC, HOXA9, and MYB.

  • Cell Treatment and RNA Extraction: Primary AML cells are treated with this compound or vehicle control for a specified period. Total RNA is then extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qRT-PCR Reaction: The cDNA is used as a template in a PCR reaction containing gene-specific primers for the target genes (MYC, HOXA9, MYB) and a housekeeping gene (e.g., GAPDH or ABL1) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the PCR product in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated samples is normalized to the housekeeping gene and compared to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like this compound in primary AML patient samples.

Experimental_Workflow cluster_workflow Drug Efficacy Evaluation Workflow Start Primary AML Patient Sample (BM or PB) Isolation Isolate Mononuclear Cells (MNCs) Start->Isolation Culture Ex vivo Culture Isolation->Culture Treatment Treat with this compound & Controls Culture->Treatment Efficacy_Assays Efficacy Assays Treatment->Efficacy_Assays CFU Colony Formation Assay Viability Cell Viability Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Data_Analysis Data Analysis & Interpretation CFU->Data_Analysis Viability->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Workflow for testing this compound efficacy.

Safety and Tolerability

Preclinical studies have indicated that this compound is orally bioavailable and was well-tolerated in mouse models, with no overt toxicity observed at efficacious doses.[11] In contrast, established therapies have known safety profiles:

  • Venetoclax: Common adverse events include nausea, diarrhea, neutropenia, and febrile neutropenia.[6][12][13] Tumor lysis syndrome is a significant risk that requires careful monitoring and management.[12]

  • Gilteritinib: Frequent grade 3 or higher adverse events include febrile neutropenia, anemia, and thrombocytopenia.[7][14] Cardiac events and elevations in liver enzymes have also been reported.[14][15]

  • SHP2 Inhibitors: The safety profile of SHP2 inhibitors in AML is still under investigation in clinical trials. In studies of other cancers, common adverse effects include peripheral and pulmonary edema, decreased ejection fraction, and cytopenias.[16][17]

Conclusion

This compound represents a promising new therapeutic agent for AML, particularly for patients with MLL-rearranged or NPM1-mutated disease. Its targeted mechanism of action, potent preclinical efficacy in primary patient samples, and favorable initial safety profile warrant further clinical investigation. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety against current standard-of-care and other emerging targeted therapies.

References

Safety Operating Guide

Prudent Disposal of TDI-11055 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No Safety Data Sheet (SDS) with specific disposal instructions for TDI-11055 was found in the public domain. The following procedures are based on general best practices for the disposal of research-grade, bioactive small molecules. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.

I. Immediate Safety and Handling Considerations

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. Personal Protective Equipment (PPE) should be worn at all times when handling this compound.

Key Handling and Disposal Parameters

ParameterGuidelineSource
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatGeneral Laboratory Best Practices
Waste Container Material Compatible with Dimethyl Sulfoxide (DMSO) and the compound (e.g., High-Density Polyethylene - HDPE)[1]
Waste Labeling "Hazardous Waste," chemical name (this compound), concentration, and date[2][3]
Storage of Waste In a designated, well-ventilated satellite accumulation area, away from incompatible materials[2][3]
Container Fullness Do not fill waste containers beyond 90% capacity.[4]
Empty Original Containers Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[1]

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound, from initial waste generation to final pickup by trained EHS personnel.

Experimental Protocol: Disposal of this compound Waste

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a dedicated and clearly labeled hazardous waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Container Management:

    • Use a waste container made of a material compatible with the solvent used to dissolve this compound (commonly DMSO).[1]

    • Ensure the container has a tightly sealing lid to prevent evaporation and spills.[2] The container must be kept closed except when adding waste.[3][5]

  • Labeling of Waste Container:

    • Affix a "Hazardous Waste" label to the container.[2]

    • Clearly write the full chemical name "this compound," the solvent used (e.g., DMSO), the estimated concentration of the compound, and the date the waste was first added.[3]

  • Storage of Waste Container:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[3]

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.[2]

  • Disposal of Empty Original Containers:

    • The original container of this compound must be triple rinsed with a solvent capable of removing the compound (e.g., DMSO or ethanol).[1]

    • Collect the rinsate as hazardous waste in your designated this compound waste container.[5]

    • After triple rinsing, deface the label on the empty container before disposing of it as regular solid waste, as per institutional policy.[5]

  • Arranging for Waste Pickup:

    • Once the waste container is nearly full (not exceeding 90% capacity), schedule a pickup with your institution's EHS department.[4]

    • Follow all institutional procedures for waste pickup requests.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

TDI11055_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Disposing of Empty Original Container? start->empty_container segregate Segregate Waste into a Dedicated Container ppe->segregate is_container_compatible Is the waste container compatible with the solvent? segregate->is_container_compatible select_container Select a Compatible Waste Container is_container_compatible->select_container No label_waste Label Container: 'Hazardous Waste', Chemical Name, Date is_container_compatible->label_waste Yes select_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste is_container_full Is container >90% full? store_waste->is_container_full continue_collection Continue Waste Collection is_container_full->continue_collection No schedule_pickup Schedule Waste Pickup with EHS is_container_full->schedule_pickup Yes continue_collection->store_waste end End: Waste Collected by EHS schedule_pickup->end empty_container->ppe No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Empty Container collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Personal protective equipment for handling TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TDI-11055. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing (e.g., lab coat)
Respiratory Protection Suitable respirator (use in a well-ventilated area or under a fume hood)

Data sourced from the this compound Safety Data Sheet.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • For short-term storage (less than 2 weeks), room temperature is acceptable.[1]

  • Recommended long-term storage for the solid powder is -20°C for up to 12 months and 4°C for up to 6 months.[2]

  • Solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 6 months.[2]

Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion If swallowed, treat symptomatically.[1]

Disposal Plan

While the Safety Data Sheet for this compound does not classify it as a hazardous substance, it is imperative to handle its disposal with care to prevent environmental contamination.

Disposal Guidelines:

  • Prevent the product from entering drains, water courses, or the soil.[1]

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocol: In Vitro Cell Viability Assay

The following is a representative protocol for assessing the effect of this compound on the viability of acute myeloid leukemia (AML) cell lines.

Methodology:

  • Cell Seeding: Plate human leukemia cell lines (e.g., MV4;11) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 8 days).

  • Viability Assessment: Measure cell viability using a standard method, such as a resazurin-based assay or CellTiter-Glo.

  • Data Analysis: Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) to determine the potency of this compound.

This compound Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

TDI11055_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Weigh this compound Solid b->c d Prepare Stock Solution c->d e Perform Experimental Protocol d->e f Decontaminate Work Area e->f g Dispose of Waste (Following EHS Guidelines) f->g

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.